5-(4-hydroxyphenyl)pentanoic Acid
Description
This compound is a medium-chain fatty acid.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-hydroxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8,12H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSJQFONKASLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426836 | |
| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4654-08-4 | |
| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4654-08-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(4-hydroxyphenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 5-(4-hydroxyphenyl)pentanoic acid, a valuable building block in pharmaceutical and chemical research. The information presented herein is curated for professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and logical process visualizations.
Executive Summary
The most prevalent and scalable synthesis of this compound is a three-step process commencing with the protection of the phenolic hydroxyl group, followed by carbon chain extension via a Friedel-Crafts acylation, reduction of the resulting ketone, and subsequent deprotection. This method offers a reliable pathway with moderate to good overall yields. This guide will focus on this principal route, providing detailed methodologies for each critical transformation.
Core Synthesis Pathway
The primary synthetic pathway for this compound involves the following sequence of reactions:
-
Friedel-Crafts Acylation: Anisole (methoxybenzene) undergoes a Friedel-Crafts acylation with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 5-(4-methoxyphenyl)-5-oxopentanoic acid.
-
Ketone Reduction: The carbonyl group of the intermediate is reduced to a methylene group to yield 5-(4-methoxyphenyl)pentanoic acid. This can be achieved through several methods, most notably the Clemmensen or Wolff-Kishner reductions.
-
Demethylation: The methoxy group is cleaved to afford the final product, this compound. This is typically accomplished using strong acids like hydrobromic acid or with Lewis acids such as boron tribromide.
Quantitative Data Summary
The following table summarizes the typical yields for each step in the synthesis of this compound.
| Step | Reaction | Starting Material(s) | Product | Typical Yield (%) |
| 1. Friedel-Crafts Acylation | Anisole + Glutaric Anhydride → 5-(4-methoxyphenyl)-5-oxopentanoic acid | Anisole, Glutaric Anhydride | 5-(4-methoxyphenyl)-5-oxopentanoic acid | 70-85 |
| 2. Ketone Reduction | Reduction of 5-(4-methoxyphenyl)-5-oxopentanoic acid | 5-(4-methoxyphenyl)-5-oxopentanoic acid | 5-(4-methoxyphenyl)pentanoic acid | 60-95 |
| 3. Demethylation | Cleavage of the methyl ether of 5-(4-methoxyphenyl)pentanoic acid | 5-(4-methoxyphenyl)pentanoic acid | This compound | 75-90 |
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Anisole with Glutaric Anhydride
This procedure details the synthesis of the key intermediate, 5-(4-methoxyphenyl)-5-oxopentanoic acid.
Materials:
-
Anisole
-
Glutaric Anhydride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Tetrachloroethane (or another suitable solvent like nitrobenzene or dichloromethane)
-
Dilute Hydrochloric Acid
-
Sodium Bicarbonate solution
-
Ether (or other suitable extraction solvent)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling bath, a mixture of anisole and glutaric anhydride is prepared in a suitable solvent such as tetrachloroethane.
-
The mixture is cooled to a low temperature (typically 0-5 °C).
-
Anhydrous aluminum chloride is added portion-wise to the stirred mixture, maintaining the low temperature.
-
After the addition is complete, the reaction is stirred for an extended period (e.g., 24-48 hours) at or slightly below room temperature.
-
The reaction mixture is then carefully poured into a mixture of ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
If tetrachloroethane or nitrobenzene is used as the solvent, it can be removed by steam distillation.
-
The aqueous residue is extracted with ether.
-
The ether extract is then treated with a sodium bicarbonate solution to extract the carboxylic acid product as its sodium salt.
-
The bicarbonate solution is separated and acidified with hydrochloric acid to precipitate the crude 5-(4-methoxyphenyl)-5-oxopentanoic acid.
-
The crude product is collected by filtration and can be purified by recrystallization from a solvent mixture such as ethyl acetate-petroleum ether.
Step 2: Reduction of 5-(4-methoxyphenyl)-5-oxopentanoic acid
Two primary methods for this reduction are presented below. The choice of method depends on the stability of other functional groups in the molecule to acidic or basic conditions.
This method is effective for aryl-alkyl ketones that are stable in strong acid.[1][2][3]
Materials:
-
5-(4-methoxyphenyl)-5-oxopentanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene or Dioxane (co-solvent)
Procedure:
-
Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride.
-
The keto acid is dissolved in a co-solvent like toluene or dioxane.
-
The zinc amalgam and concentrated hydrochloric acid are added to the solution.
-
The mixture is heated to reflux for an extended period (e.g., 24-48 hours). Additional portions of hydrochloric acid may be added during the reflux.[4]
-
After cooling, the organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude 5-(4-methoxyphenyl)pentanoic acid can be purified by distillation under reduced pressure or by recrystallization.
This method is suitable for substrates that are sensitive to strong acids.[5][6][7][8][9] The Huang-Minlon modification is a commonly used, more practical version of this reaction.[9]
Materials:
-
5-(4-methoxyphenyl)-5-oxopentanoic acid
-
Hydrazine hydrate (NH₂NH₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
High-boiling solvent (e.g., diethylene glycol, triethylene glycol)
Procedure:
-
The keto acid, hydrazine hydrate, and potassium hydroxide are combined in a high-boiling solvent such as diethylene glycol.
-
The mixture is heated to an intermediate temperature (e.g., 100-130 °C) for a period to allow for the formation of the hydrazone intermediate. Water and excess hydrazine are often distilled off during this stage.
-
The temperature is then raised to a higher level (e.g., 190-200 °C) to facilitate the decomposition of the hydrazone and the formation of the alkane, which is accompanied by the evolution of nitrogen gas.
-
After the reaction is complete (as indicated by the cessation of gas evolution), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with water and acidified with hydrochloric acid.
-
The product is then extracted with an organic solvent (e.g., ether or ethyl acetate).
-
The organic extracts are combined, washed with water and brine, dried, and the solvent is evaporated to yield the crude 5-(4-methoxyphenyl)pentanoic acid.
-
Purification can be achieved by recrystallization.
Step 3: Demethylation of 5-(4-methoxyphenyl)pentanoic acid
The final step is the cleavage of the methyl ether to yield the desired phenolic compound.
Materials:
-
5-(4-methoxyphenyl)pentanoic acid
-
Aqueous Hydrobromic Acid (HBr, typically 48%) or Boron Tribromide (BBr₃) in a suitable solvent (e.g., dichloromethane)
-
Toluene (for HBr method workup)
Procedure (using HBr):
-
5-(4-methoxyphenyl)pentanoic acid is suspended in aqueous hydrobromic acid.
-
The mixture is heated to reflux for several hours to overnight.
-
The progress of the reaction can be monitored by a suitable analytical technique such as HPLC or TLC.
-
Upon completion, the reaction mixture is cooled.
-
In some procedures, an organic solvent like toluene is added, and the mixture is stirred to facilitate precipitation of the product upon further cooling.
-
The precipitated this compound is collected by filtration, washed with a non-polar solvent (e.g., toluene or petroleum ether), and dried.
-
Further purification can be achieved by recrystallization if necessary.
Note on BBr₃: Boron tribromide is a powerful but hazardous reagent that is also effective for ether cleavage, often at lower temperatures. It must be handled with extreme care under anhydrous conditions and an inert atmosphere.[10][11][12]
Conclusion
The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The choice of reagents and conditions, particularly for the ketone reduction step, can be adapted based on the specific requirements of the overall synthetic scheme and the presence of other functional groups. This guide provides a solid foundation for researchers and drug development professionals to produce this important chemical intermediate.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. byjus.com [byjus.com]
- 4. prepchem.com [prepchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 10. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-hydroxyphenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-hydroxyphenyl)pentanoic acid, a medium-chain fatty acid derivative with potential applications in pharmaceutical and chemical research.[1][2] This document outlines key quantitative data, detailed experimental protocols for property determination, and logical workflows relevant to its scientific investigation.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These parameters are fundamental to understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [1][3] |
| Melting Point | 116-120 °C | [2] |
| Boiling Point (Predicted) | 401.0 ± 28.0 °C | [2] |
| pKa (Predicted) | 4.75 ± 0.10 | [1][2] |
| logP (XLogP3-AA) | 1.9 | [1] |
| Water Solubility | Soluble in water | [1][2] |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [2] |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial for compound characterization. The following sections detail standardized experimental methodologies for the key parameters of this compound.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.
-
Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination
The boiling point is a fundamental property of a liquid, though for a high-boiling point solid like this compound, this is often a predicted value due to the potential for decomposition at high temperatures.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation: The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Confirmation: The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is noted. This should be very close to the boiling point.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if solubility is an issue.
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized strong base solution.
-
Titration: The base is added in small, known increments, and the pH is recorded after each addition, allowing the solution to stabilize.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base).
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall pharmacokinetic profile.
Apparatus:
-
Separatory funnel
-
Vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known concentration of this compound is dissolved in the aqueous phase. An equal volume of the octanol phase is added to a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases. The funnel is then allowed to stand until the phases have completely separated. Centrifugation can be used to aid separation if an emulsion forms.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Solubility Determination
Quantitative solubility is a critical parameter for formulation development and understanding bioavailability.
Apparatus:
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer) in a vial.
-
Equilibration: The vial is sealed and agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at that temperature.
Logical and Experimental Workflows
The following diagrams, created using the DOT language, illustrate logical workflows for the investigation of this compound.
Caption: Logical workflow for the investigation of a novel compound.
Caption: Interrelation of physicochemical properties and their implications.
References
An In-depth Technical Guide to 5-(4-hydroxyphenyl)pentanoic Acid (CAS: 4654-08-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(4-hydroxyphenyl)pentanoic acid, a phenolic acid of interest in various scientific domains. This document collates available physicochemical data, outlines a probable synthetic route, and explores potential biological activities based on related compounds, addressing the current landscape of research surrounding this molecule.
Core Physicochemical Properties
This compound, also known as 5-(p-hydroxyphenyl)valeric acid, is a medium-chain fatty acid derivative.[1] Its core physicochemical properties are summarized in the table below, combining experimentally determined and predicted data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Melting Point | 116-120 °C | N/A |
| Boiling Point (Predicted) | 401.0 ± 28.0 °C | N/A |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 4.75 ± 0.10 | [1] |
| Water Solubility | Soluble | [1] |
| Appearance | White to off-white solid | N/A |
| CAS Number | 4654-08-4 | [1][2][3] |
Synthesis and Spectroscopic Analysis
Experimental Protocol: Proposed Synthesis
Step 1: Friedel-Crafts Acylation of Phenol with Glutaric Anhydride
-
To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., nitrobenzene or dichloromethane), cooled to 0-5 °C, add glutaric anhydride portion-wise.
-
Slowly add phenol to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The resulting intermediate, 5-oxo-5-(4-hydroxyphenyl)pentanoic acid, can be extracted with a suitable organic solvent.
Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone
-
The keto-acid intermediate from Step 1 is then subjected to reduction to convert the carbonyl group to a methylene group.
-
Clemmensen Reduction: Reflux the keto-acid with amalgamated zinc and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: Heat the keto-acid with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.
-
After the reaction, the product, this compound, is isolated and purified by crystallization or chromatography.
A logical workflow for this proposed synthesis is depicted below.
References
Solubility Profile of 5-(4-hydroxyphenyl)pentanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-(4-hydroxyphenyl)pentanoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in the fields of medicinal chemistry and drug development, where it serves as a potential pharmacophore or intermediate. This document outlines available solubility data, details a standard experimental protocol for solubility determination, and explores a relevant biological pathway where this class of compounds may exert its effects.
Core Focus: Solubility in Organic Solvents
Estimated Solubility Data
The following table summarizes the solubility of structurally related compounds in common organic solvents. These values can serve as a useful estimation for the solubility of this compound.
| Solvent | Chemical Formula | Estimated Solubility of this compound | Observations for Structurally Similar Compounds |
| Methanol | CH₃OH | Freely Soluble | 4-hydroxybenzoic acid is freely soluble in alcohol. |
| Ethanol | C₂H₅OH | Freely Soluble | 4-hydroxybenzoic acid is freely soluble in alcohol. 2-(4-hydroxyphenyl)propionic acid is estimated to be freely soluble (> 100 g/L).[1] |
| Acetone | C₃H₆O | Soluble | 4-hydroxybenzoic acid is soluble in acetone. 2-(4-hydroxyphenyl)propionic acid is estimated to be freely soluble (> 100 g/L).[1] |
| Ethyl Acetate | C₄H₈O₂ | Soluble | 2-(4-hydroxyphenyl)propionic acid is estimated to be soluble (~50 g/L).[1] |
| Dichloromethane | CH₂Cl₂ | Sparingly Soluble | 2-(4-hydroxyphenyl)propionic acid is estimated to be sparingly soluble (< 1 g/L).[1] |
| Chloroform | CHCl₃ | Slightly Soluble | 4-hydroxybenzoic acid is slightly soluble in chloroform. 2-(4-hydroxyphenyl)propionic acid is estimated to be sparingly soluble (< 1 g/L).[1] |
| Hexane | C₆H₁₄ | Practically Insoluble | 2-(4-hydroxyphenyl)propionic acid is estimated to be practically insoluble (< 0.1 g/L).[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Very Soluble | 2-(4-hydroxyphenyl)propionic acid is very soluble (≥ 50 g/L).[1] |
Experimental Protocol: Solubility Determination
A standard and reliable method for determining the equilibrium solubility of a compound in a solvent is the shake-flask method .[2][3] This protocol details the steps involved in this procedure.
Shake-Flask Method Protocol
1. Preparation of Saturated Solution:
-
An excess amount of this compound is added to a series of vials, each containing a known volume of the selected organic solvent.
-
The vials are sealed to prevent solvent evaporation.
-
The mixtures are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
2. Separation of Undissolved Solute:
-
After the equilibration period, the samples are allowed to stand to allow the undissolved solid to sediment.
-
A clear supernatant is then carefully withdrawn. To ensure all solid particles are removed, the supernatant is typically filtered through a syringe filter (e.g., 0.45 µm) or centrifuged at high speed.
3. Quantification of Solute Concentration:
-
The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.
-
A calibration curve is generated using standard solutions of known concentrations of the compound in the same solvent.
-
The concentration of the saturated solution is then calculated by comparing its response to the calibration curve.
4. Data Reporting:
-
The solubility is typically reported in units of grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
Potential Biological Relevance and Signaling Pathway
Compounds with a phenylalkanoic acid scaffold have been investigated for their potential to modulate inflammatory pathways. One such critical pathway is the 5-lipoxygenase (5-LOX) pathway , which is responsible for the biosynthesis of leukotrienes, potent inflammatory mediators.[4][5][6] The inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs. Given the structural similarities of this compound to known leukotriene antagonists, understanding its potential interaction with this pathway is of significant interest in drug development.
5-Lipoxygenase (Leukotriene Synthesis) Pathway
The following diagram illustrates the key steps in the 5-lipoxygenase pathway, starting from the release of arachidonic acid from the cell membrane to the production of various leukotrienes.
Caption: The 5-Lipoxygenase pathway for leukotriene synthesis.
This pathway is initiated by the release of arachidonic acid from membrane phospholipids by cytosolic phospholipase A2 (cPLA2).[7] The enzyme 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into the unstable epoxide leukotriene A4 (LTA4).[4][8] LTA4 serves as a crucial intermediate and is further metabolized into either leukotriene B4 (LTB4) by LTA4 hydrolase or into the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[4] These leukotrienes are potent mediators of inflammation and allergic responses, contributing to processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction.[5][9] Therefore, compounds that can inhibit key enzymes in this pathway, such as 5-LOX, are valuable candidates for the development of new anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell biology of the 5-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-lipoxygenase pathway: Significance and symbolism [wisdomlib.org]
An In-Depth Technical Guide to 5-(4-hydroxyphenyl)pentanoic acid: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and natural occurrence of 5-(4-hydroxyphenyl)pentanoic acid. It details a plausible synthetic pathway via Friedel-Crafts acylation and Clemmensen reduction, and outlines a protocol for its potential isolation from natural sources, particularly propolis. This document includes quantitative data on related phenolic compounds found in propolis, detailed experimental methodologies, and visual diagrams of the synthetic and isolation workflows to support further research and development.
Introduction
This compound is a phenolic compound of interest due to its structural similarity to other biologically active molecules. Understanding its origins, both through chemical synthesis and from natural reservoirs, is crucial for its potential application in various scientific and pharmaceutical fields. While the definitive first discovery of this specific compound is not prominently documented in readily available literature, its synthesis can be achieved through established organic chemistry reactions. Furthermore, evidence suggests its potential presence in natural substances rich in phenolic acids, such as propolis.
Chemical Synthesis
A reliable method for the synthesis of this compound involves a two-step process: Friedel-Crafts acylation followed by a Clemmensen reduction. This classical approach is effective for the preparation of aryl-alkanoic acids.[1][2]
Synthetic Pathway
The synthesis begins with the Friedel-Crafts acylation of a protected phenol, such as anisole (methoxybenzene), with glutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 4-(4-methoxybenzoyl)butanoic acid. The subsequent Clemmensen reduction of the keto group using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl) yields 5-(4-methoxyphenyl)pentanoic acid. Finally, deprotection of the methoxy group affords the target compound, this compound.
References
The Elusive Biological Profile of 5-(4-hydroxyphenyl)pentanoic Acid: A Review of Structurally Related Phenolic Acids
An in-depth analysis for researchers, scientists, and drug development professionals.
While 5-(4-hydroxyphenyl)pentanoic acid itself remains a molecule with a largely uncharacterized biological activity profile in publicly available scientific literature, an examination of its structural analogs provides valuable insights into its potential therapeutic applications. This technical guide synthesizes the known biological activities of closely related (4-hydroxyphenyl)alkanoic acids and their derivatives, offering a predictive framework for the potential bioactivity of the target compound. Due to the absence of direct studies on this compound, this paper will focus on the reported anticancer, anti-inflammatory, and antioxidant properties of its structural congeners, presenting available quantitative data, experimental methodologies, and relevant biological pathways.
Potential Biological Activities Inferred from Structural Analogs
Phenolic acids, a broad class of plant-derived secondary metabolites, are well-documented for their diverse pharmacological effects, primarily attributed to the reactive hydroxyl group on the phenyl ring. This moiety confers potent antioxidant properties, which are often the mechanistic basis for other observed bioactivities, including anti-inflammatory and anticancer effects. The length and composition of the aliphatic chain, in this case, a pentanoic acid, can significantly influence the molecule's lipophilicity, bioavailability, and interaction with specific biological targets.
Anticancer Activity
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable, structure-dependent anticancer activity against non-small cell lung cancer (A549) cells.[1] While the core structure differs by the presence of an amino linker and a shorter alkyl chain, these findings highlight the potential of the 4-hydroxyphenyl moiety as a pharmacophore for developing anticancer agents. The most promising of these derivatives, a compound bearing a 2-furyl substituent, exhibited selectivity for cancerous cells over non-transformed Vero cells and was found to reduce A549 cell migration.[1]
Anti-inflammatory and Antioxidant Properties
Phenolic acids are generally recognized for their anti-inflammatory and antioxidant capabilities.[2] These compounds can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines.[2] For instance, various phenolic acids have been shown to exert anti-inflammatory effects by targeting key signaling pathways involved in inflammation.[3][4] The antioxidant activity is largely due to the ability of the hydroxyl group to scavenge free radicals, a mechanism that is foundational to their protective effects against oxidative stress-related diseases.[2]
Quantitative Data for Structurally Related Compounds
Due to the lack of specific data for this compound, the following table summarizes the anticancer activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 non-small cell lung cancer cell line.[1]
| Compound ID | Substituent | A549 Cell Viability (%) |
| 2 | Hydrazide | 86.1 |
| 12 | 1-Naphthyl | 42.1 |
| 29 | 4-NO2 Phenyl | 31.2 |
| 30 | 4-Cl Phenyl | 58.9 - 65.2 |
| 32 | 4-OH Phenyl | 58.9 - 65.2 |
Table 1: In vitro anticancer activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives on A549 cells.[1]
Experimental Methodologies
The following protocols are representative of the methods used to assess the biological activities of phenolic acid derivatives and could be adapted for the study of this compound.
In Vitro Anticancer Activity Assay (MTT Assay)[1]
-
Cell Culture: A549 non-small cell lung cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds.
-
MTT Assay: After a 24-hour incubation period with the compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Antioxidant Activity Assay
A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound is dissolved in a suitable solvent to prepare various concentrations.
-
Assay Procedure: A small volume of the test compound solution is mixed with the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). A known antioxidant, such as ascorbic acid, is typically used as a positive control.
Visualizing a Potential Mechanism of Action
Given the established role of phenolic compounds in modulating inflammatory pathways, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
References
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-(4-hydroxyphenyl)pentanoic Acid: A Technical Guide for Researchers
Disclaimer: Scientific literature extensively documents the bioactivities of various phenolic compounds. However, dedicated research on the specific therapeutic targets and mechanisms of action for 5-(4-hydroxyphenyl)pentanoic acid is notably scarce. This guide, therefore, synthesizes information from related compounds and the biological context of its natural source to propose potential avenues for research and drug development.
Executive Summary
This compound is a phenolic acid that has been identified as a constituent of Myristica cagayanensis, a plant species that has shown anti-inflammatory properties in preliminary screenings. While direct evidence for the biological targets of this compound is not available in current scientific literature, its structural similarity to other known bioactive phenolic and phenylalkanoic acids, coupled with the pharmacological profile of its source, suggests potential therapeutic relevance in areas of inflammation and oxidative stress. This document outlines these potential targets and provides a hypothetical framework for their experimental validation.
Putative Therapeutic Areas and Mechanisms
The primary lead for investigating the therapeutic potential of this compound comes from its isolation from an ethyl acetate-soluble fraction of Myristica cagayanensis, which was identified as an active species in an in vitro screen for anti-inflammatory constituents. The broader Myristica genus, including the well-known Myristica fragrans (nutmeg), has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5]
Anti-Inflammatory Activity
The structural motif of a hydroxylated phenyl ring attached to an alkyl carboxylic acid is common to many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.[6][7] These compounds often target enzymes involved in the inflammatory cascade.
Potential Molecular Targets:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are key to the synthesis of prostaglandins, which are pro-inflammatory mediators. Many NSAIDs function by inhibiting COX enzymes.
-
Lipoxygenases (LOX): These enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This is a crucial signaling pathway that regulates the expression of numerous pro-inflammatory genes.
-
P2Y14 Receptor: Some benzoic acid derivatives have been identified as antagonists of this receptor, which is a potential target for inflammatory diseases.[8]
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[9]
Potential Mechanisms:
-
Direct Radical Scavenging: The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals.
-
Modulation of Cellular Antioxidant Enzymes: The compound may upregulate the expression or activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Proposed Experimental Workflow for Target Identification and Validation
Given the lack of direct experimental data, a systematic approach is required to identify and validate the therapeutic targets of this compound. The following workflow is proposed for researchers.
Methodologies for Key Experiments
Due to the absence of published studies on this compound, detailed, validated protocols for this specific compound do not exist. The following are generalized methodologies for the initial screening phase, which would require optimization.
4.1 Cell-Based Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxic effects.
-
Data Analysis: Calculate the IC50 value for the inhibition of NO production.
4.2 COX-1/COX-2 Inhibition Assay (Enzyme-based)
-
Assay Principle: Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical). This is typically a colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes.
-
Procedure:
-
Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of this compound or a control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values.
Data Presentation
Currently, there is no quantitative data available in the public domain regarding the biological activity of this compound. Should the proposed experiments be conducted, the data could be presented as follows:
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound
| Assay | Endpoint | Result (IC50 in µM) |
| LPS-stimulated RAW 264.7 | NO Inhibition | Data to be determined |
| COX-1 Inhibition Assay | Enzyme Inhibition | Data to be determined |
| COX-2 Inhibition Assay | Enzyme Inhibition | Data to be determined |
| DPPH Radical Scavenging | Scavenging Activity | Data to be determined |
Conclusion and Future Directions
While the current body of scientific literature does not provide direct evidence for the therapeutic targets of this compound, its chemical structure and natural origin suggest that it may possess anti-inflammatory and antioxidant properties. The proposed experimental workflow offers a roadmap for researchers to systematically investigate these potential activities, identify specific molecular targets, and validate its therapeutic potential. Future research should focus on the synthesis of the compound and its analogs, followed by rigorous in vitro and in vivo pharmacological evaluation to elucidate its mechanism of action and potential for development as a novel therapeutic agent.
References
- 1. Biological effects of Myristica fragrans (nutmeg) extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal-iasssf.com [journal-iasssf.com]
- 5. mdpi.com [mdpi.com]
- 6. Nonsteroidal antiinflammatory agents. 2. [(Heteroarylamino)phenyl]alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4-hydroxyphenyl)pentanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction: 5-(4-hydroxyphenyl)pentanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Synthesis of this compound Derivatives and Analogs
The synthesis of this compound derivatives often involves multi-step reaction sequences. A common strategy for creating analogs with modified properties is through the derivatization of the carboxylic acid and phenolic hydroxyl groups.
General Synthesis of Amide and Ester Derivatives
A general approach to synthesizing amide and ester derivatives of this compound involves the activation of the carboxylic acid group, followed by reaction with a desired amine or alcohol.
Experimental Protocol: Synthesis of Amide Derivatives
-
Carboxylic Acid Activation: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane, DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at room temperature for 30 minutes.
-
Amine Coupling: The desired amine is added to the reaction mixture, and stirring is continued for 12-24 hours at room temperature.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of Ester Derivatives
-
Fisher Esterification: this compound is dissolved in an excess of the desired alcohol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reaction: The mixture is heated to reflux for several hours, with the removal of water, often using a Dean-Stark apparatus.
-
Work-up and Purification: The reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The crude ester is purified by column chromatography.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The following tables summarize key quantitative data for representative compounds.
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Phenylacetyl pentanoic acid derivative C6 | Jurkat E6.1 (Leukemia) | 15 | [1] |
| Phenylacetyl pentanoic acid derivative C27 | Jurkat E6.1 (Leukemia) | 2 | [1] |
| 5(4H)-Oxazolone-based sulfonamide 9b | HepG2 (Liver Cancer) | 8.53 | [2] |
| 5(4H)-Oxazolone-based sulfonamide 9f | HepG2 (Liver Cancer) | 6.39 | [2] |
| 5(4H)-Oxazolone-based sulfonamide 9k | PC3 (Prostate Cancer) | 7.27 | [2] |
Anti-inflammatory and Analgesic Activity
| Compound | Assay | ED50 (mg/kg) | Reference |
| 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD) | Acetic Acid-Induced Writhing (mice) | 0.28 | [3] |
| DHHPD | Glutamate-Induced Paw Licking (mice) | 0.54 | [3] |
| 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene (4j) | 5-CT Induced Hypothermia (rats) | 0.05 | [4] |
| 4j | DOI Induced Head-Twitches (mice) | 0.3 | [4] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Key pathways implicated in their activity include the NF-κB and PI3K/Akt signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.[5][6] Some hydroxyphenylalkanoic acid derivatives have been shown to inhibit this pathway.[7][8]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is seeded in a multi-well plate. The cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: After 24 hours, the cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol. The NF-κB activity is normalized to the control luciferase activity.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.[9][10] Several inhibitors targeting this pathway have been developed, and some analogs of this compound may exert their anticancer effects through modulation of this cascade.[11][12]
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation
-
Cell Culture and Treatment: Cancer cells are grown to 70-80% confluency and then treated with the test compound at various concentrations for a specified time.
-
Protein Extraction: The cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The this compound scaffold provides a promising foundation for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of this core structure allows for the generation of extensive libraries of derivatives and analogs for structure-activity relationship studies. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement into clinical development. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analgesic Effect of 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one in Experimental Animal Models of Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT7/2 inhibitors leading to the identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Analogues of AKT (Protein Kinase B) Inhibitor-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Commercial Sourcing and Technical Guide: 5-(4-hydroxyphenyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of 5-(4-hydroxyphenyl)pentanoic acid (CAS No. 4654-08-4). This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this chemical compound for their studies.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. The compound is typically sold as a white to off-white solid with a purity of 98% or higher. Pricing and available quantities vary by supplier. A summary of offerings from prominent vendors is provided in the table below. Researchers are advised to request a certificate of analysis (COA) from their chosen supplier to obtain lot-specific purity and analytical data.
| Supplier | Purity | Available Quantities & Example Pricing |
| Sigma-Aldrich | 98% | 250 mg (
|
| Thermo Scientific (Alfa Aesar) | 98% | Pricing available upon login/request |
| Santa Cruz Biotechnology | Information available upon request | Pricing available upon request |
| Worldwide Life Sciences | Information available upon request | 25 g ($987.00) |
| Ambeed, Inc. | 98% | Pricing available upon login/request |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | Information available upon request | Pricing available upon request |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C11H14O3[1] |
| Molecular Weight | 194.23 g/mol [1] |
| Melting Point | 116-120°C[2] |
| Boiling Point (Predicted) | 401.0 ± 28.0 °C[2] |
| Density (Predicted) | 1.178 ± 0.06 g/cm3 [2] |
| pKa (Predicted) | 4.75 ± 0.10[2] |
| Water Solubility | Soluble[2] |
| Storage | Sealed in a dry environment at room temperature[2] |
Synthesis and Experimental Protocols
While this compound is commercially available, an understanding of its synthesis can be valuable for specialized applications or custom isotopic labeling. Based on synthetic routes for analogous compounds, a plausible method for its preparation involves a Friedel-Crafts acylation followed by a reduction. A detailed protocol for a similar, fluorinated compound is described in patent CN111138276A, which can be adapted for this synthesis.[3]
Proposed Synthesis of this compound
A potential synthetic route for this compound is outlined below. This proposed pathway is based on established organic chemistry principles and synthetic methods for similar molecules.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
To a cooled (0 °C) suspension of a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane), add glutaric anhydride portion-wise.
-
Stir the mixture for 15-30 minutes.
-
Slowly add phenol to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it over ice and acidifying with hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid intermediate.
Experimental Protocol: General Procedure for Clemmensen Reduction
-
Activate zinc amalgam by stirring with dilute hydrochloric acid.
-
Add the crude 5-oxo-5-(4-hydroxyphenyl)pentanoic acid to the zinc amalgam in a mixture of concentrated hydrochloric acid and a water-miscible organic solvent.
-
Heat the mixture to reflux for several hours.
-
After cooling, decant the aqueous solution from the remaining zinc.
-
Extract the aqueous layer with a suitable organic solvent.
-
Dry the combined organic extracts and remove the solvent under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Analytical Characterization
Quality control and characterization of this compound are crucial for ensuring its suitability for research applications. Standard analytical techniques for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. Spectral data for this compound is available in chemical databases such as ChemicalBook.[4]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the hydroxyl and carboxylic acid moieties.
-
High-Performance Liquid Chromatography (HPLC): A common method for determining the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of an organic solvent (e.g., methanol or acetonitrile) and acidified water is a typical setup for analyzing phenolic acids.[5][6]
The following diagram illustrates a general workflow for the procurement and quality control of this compound.
Caption: Workflow for procurement and quality control of the compound.
Applications and Biological Relevance
This compound is primarily utilized as a pharmaceutical intermediate and a building block in organic synthesis.[2] Its bifunctional nature, with both a carboxylic acid and a phenol group, allows for a variety of chemical transformations.
As of the date of this guide, there is no direct scientific literature that implicates this compound in specific biological signaling pathways. While structurally related phenolic compounds are known to have biological activities, further research is required to determine if this particular molecule has any significant pharmacological effects or pathway interactions. Its primary role in a research and development context appears to be as a chemical intermediate for the synthesis of more complex molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 4654-08-4 [amp.chemicalbook.com]
- 3. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]
- 4. This compound(4654-08-4) 1H NMR spectrum [chemicalbook.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Storage of 5-(4-hydroxyphenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-(4-hydroxyphenyl)pentanoic acid (CAS No. 4654-08-4). Due to the limited availability of specific safety data for this compound, this document emphasizes general safety principles for related chemical classes and outlines experimental protocols for determining key safety parameters.
Physicochemical and Safety Data
| Property | Value | Source / Notes |
| Chemical Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 116-120 °C | [2] |
| Boiling Point (Predicted) | 401.0 ± 28.0 °C | [2] |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.75 ± 0.10 | [2] |
| Water Solubility | Soluble | [2] |
| Permissible Exposure Limit (PEL) | Not established | It is advisable to handle it in a well-ventilated area or a fume hood. |
| Flash Point | Not available | For a related compound, diphenolic acid, the flash point is 274.5 °C.[3] However, this is not directly applicable. |
| Auto-ignition Temperature | Not available | For pentanoic acid, a related compound, the auto-ignition temperature is 399 °C (752 °F).[4] This is for guidance only. |
Hazard Identification and Precautionary Measures
Based on data for similar compounds, this compound should be handled with care. The primary hazards are expected to be:
-
Skin and Eye Irritation: As with many phenolic and carboxylic acid compounds, direct contact may cause irritation.[5]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols for Safety Assessment
Given the data gaps, the following experimental protocols are recommended to establish a comprehensive safety profile for this compound.
3.1. Protocol for Determining Flash Point (Closed-Cup Method)
This protocol is adapted from standard methods like ASTM D93.
-
Objective: To determine the lowest temperature at which the vapor of the substance can ignite.
-
Apparatus: A Pensky-Martens closed-cup flash point tester.
-
Procedure:
-
Place a sample of this compound into the test cup of the apparatus.
-
Heat the sample at a slow, constant rate.
-
Introduce an ignition source (a small flame) into the vapor space above the sample at regular temperature intervals.
-
The flash point is the lowest temperature at which the vapor ignites.
-
Record the temperature and atmospheric pressure.
-
3.2. Protocol for Thermal Stability and Reactivity Screening (Differential Scanning Calorimetry - DSC)
-
Objective: To assess the thermal stability and potential for exothermic decomposition.
-
Apparatus: A Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh a small sample (1-5 mg) of this compound into a DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition). The onset temperature of a significant exotherm indicates the beginning of thermal instability.
-
3.3. Protocol for Assessing Incompatibility with Oxidizing Agents
-
Objective: To evaluate the reactivity of this compound with common oxidizing agents.
-
Materials: this compound, common laboratory oxidizing agents (e.g., hydrogen peroxide, potassium permanganate, nitric acid), and a suitable solvent.
-
Procedure (Small Scale):
-
In a controlled environment (fume hood), dissolve a small amount of this compound in a suitable solvent in a test tube.
-
Carefully add a small, stoichiometric amount of the oxidizing agent.
-
Observe for any signs of reaction, such as a temperature increase, gas evolution, or color change.
-
Repeat with different oxidizing agents and at slightly elevated temperatures if no reaction is observed at ambient temperature.
-
Scale up reactions with caution.
-
Visualized Workflows and Pathways
4.1. Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage.
4.2. Potential Reactivity Pathways
This diagram illustrates the potential reactivity of this compound based on its functional groups.
Caption: Potential reactivity pathways.
Incompatible Materials
To prevent hazardous reactions, avoid contact with:
-
Strong Oxidizing Agents: The phenolic ring can be susceptible to oxidation.
-
Strong Bases: The carboxylic acid will react exothermically with strong bases.
-
Acid Chlorides and Anhydrides: These can react with the hydroxyl group.[6]
Storage and Disposal
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials, heat, and sources of ignition.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Consult with your institution's environmental health and safety department for specific disposal procedures.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 4654-08-4 [amp.chemicalbook.com]
- 3. Diphenolic acid - Wikipedia [en.wikipedia.org]
- 4. PENTANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 5-(3,4-Dihydroxyphenyl)pentanoic acid | C11H14O4 | CID 49831816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BISPHENOL A | Occupational Safety and Health Administration [osha.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of 5-(4-hydroxyphenyl)pentanoic acid in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic acids, a major class of plant-derived secondary metabolites, have garnered significant attention in anticancer research due to their potential to modulate various signaling pathways involved in cancer progression. 5-(4-hydroxyphenyl)pentanoic acid, a member of this class, presents a promising scaffold for investigation as a potential anticancer agent. While direct studies on the anticancer properties of this compound are limited in publicly available literature, its structural similarity to other well-researched phenolic acids suggests it may possess similar biological activities.
These application notes provide a comprehensive guide for researchers interested in exploring the anticancer potential of this compound. The protocols outlined below are based on established methodologies for evaluating the in vitro efficacy of novel anticancer compounds.
Postulated Mechanism of Action
Based on the known mechanisms of other phenolic acids, this compound may exert its anticancer effects through the modulation of key cellular signaling pathways. Phenolic compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[1][2] The presence of the hydroxyl group on the phenyl ring is often crucial for the antioxidant and anticancer activities of phenolic acids.[3]
Potential signaling pathways that could be affected by this compound include:
-
Apoptosis Induction: Activation of intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][2]
-
Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M) by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1]
-
Inhibition of Proliferation and Metastasis: Interference with signaling pathways that promote cell growth and spread, such as the MAPK/ERK and PI3K/Akt pathways.[1][3]
The following diagram illustrates a generalized signaling pathway for the anticancer activity of phenolic acids, which can serve as a hypothetical model for this compound.
Caption: Postulated signaling pathway for this compound.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions (and a vehicle control) to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow
The following diagram outlines a logical workflow for the preliminary in vitro investigation of this compound's anticancer properties.
Caption: In vitro workflow for anticancer drug screening.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison. An example of how to present the IC50 data is provided below.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | |||
| A549 | |||
| HT-29 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Conclusion
While direct evidence for the anticancer activity of this compound is currently lacking, its chemical structure places it within a class of compounds with known anticancer properties. The application notes and protocols provided here offer a robust framework for initiating a thorough investigation into its potential as a novel therapeutic agent. The systematic approach outlined, from initial cytotoxicity screening to more detailed mechanistic studies, will enable researchers to effectively evaluate the promise of this compound in the field of cancer research.
References
Application Notes and Protocols for 5-(4-hydroxyphenyl)pentanoic acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-hydroxyphenyl)pentanoic acid is a phenolic compound with potential biological activities relevant to cell culture research. While direct studies on this specific molecule are limited, its structural similarity to other well-researched phenolic acids suggests potential antioxidant, anti-inflammatory, and cytotoxic properties. These notes provide a comprehensive guide for investigating the effects of this compound in various cell culture models. The protocols outlined below are based on established methodologies for similar compounds and serve as a starting point for experimentation.
Chemical Properties
| Property | Value |
| CAS Number | 4654-08-4 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Synonyms | 4-Hydroxybenzenevaleric acid, 5-(p-hydroxyphenyl)valeric acid |
Hypothesized Biological Activities
Based on the activities of structurally related phenolic acids, this compound is hypothesized to exhibit:
-
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
-
Anti-inflammatory Effects: Potentially through the modulation of inflammatory signaling pathways such as NF-κB.
-
Cytotoxicity: At higher concentrations, it may induce cell death in cancer cell lines.
-
Modulation of Cellular Signaling: May influence pathways like the c-Jun N-terminal kinase (JNK) signaling cascade, which is involved in stress responses and apoptosis.[1][2]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and assesses its cytotoxic potential. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[2][3][4]
Materials:
-
Cells of interest (e.g., HeLa, A549, RAW 264.7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 1 µM to 1000 µM. A vehicle control (medium with the same concentration of solvent) should be included.
-
Remove the old medium and add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Hypothetical Cytotoxicity of this compound on A549 Cells (48h Incubation)
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.15 ± 0.09 | 92.0 |
| 50 | 0.98 ± 0.06 | 78.4 |
| 100 | 0.75 ± 0.05 | 60.0 |
| 250 | 0.45 ± 0.04 | 36.0 |
| 500 | 0.21 ± 0.03 | 16.8 |
| 1000 | 0.10 ± 0.02 | 8.0 |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to neutralize intracellular reactive oxygen species (ROS). It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[5][6][7]
Materials:
-
Hepatoma (HepG2) or other suitable cells
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical generator
-
Quercetin (as a positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Compound and Probe Incubation: Wash cells with PBS. Add 100 µL of treatment media containing 25 µM DCFH-DA and various concentrations of this compound (e.g., 1-100 µM) or Quercetin. Include a vehicle control. Incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: Aspirate the treatment solution and wash the cells three times with warm PBS. Add 100 µL of 600 µM AAPH solution to all wells except the no-stressor control wells (add PBS instead).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (pre-warmed to 37°C). Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.[6] Plot CAA values against the compound concentration to determine the IC₅₀.
Data Presentation:
Table 2: Hypothetical Cellular Antioxidant Activity of this compound
| Compound | Concentration (µM) | CAA Value (%) (Mean ± SD) |
| Vehicle Control | - | 0 |
| Quercetin | 10 | 65.2 ± 4.5 |
| This compound | 1 | 8.1 ± 1.2 |
| 10 | 25.7 ± 2.8 | |
| 25 | 48.9 ± 3.5 | |
| 50 | 72.3 ± 5.1 | |
| 100 | 89.5 ± 6.3 |
Anti-inflammatory Activity Assay (NF-κB Reporter Assay)
This protocol assesses the potential of this compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This assay uses a cell line stably transfected with an NF-κB-responsive luciferase reporter gene.[8][9]
Materials:
-
HEK293 or RAW 264.7 cells with an NF-κB luciferase reporter
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Induce NF-κB activation by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL).
-
Incubation: Incubate for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
Data Presentation:
Table 3: Hypothetical Inhibition of NF-κB Activity by this compound
| Treatment | Concentration | Luciferase Activity (RLU) (Mean ± SD) | NF-κB Inhibition (%) |
| Unstimulated Control | - | 1,500 ± 210 | - |
| LPS-stimulated Control | 1 µg/mL | 25,000 ± 1,800 | 0 |
| This compound + LPS | 10 µM | 20,500 ± 1,500 | 18 |
| 50 µM | 12,000 ± 950 | 52 | |
| 100 µM | 7,500 ± 600 | 70 |
NF-κB Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
JNK Signaling Pathway Activation Assay
This protocol assesses the effect of this compound on the JNK signaling pathway by measuring the phosphorylation of JNK.
Materials:
-
Cell line of interest (e.g., PC12, SH-SY5Y)
-
This compound
-
Anisomycin (as a positive control for JNK activation)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-JNK, anti-total-JNK, and HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for different time points (e.g., 30 min, 1h, 2h). Include a vehicle control and a positive control (Anisomycin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies (anti-phospho-JNK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total JNK to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated JNK levels to the total JNK levels.
Data Presentation:
Table 4: Hypothetical Modulation of JNK Phosphorylation by this compound (1h treatment)
| Treatment | Concentration (µM) | Phospho-JNK / Total JNK Ratio (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| Anisomycin | 10 | 8.5 |
| This compound | 10 | 1.2 |
| 50 | 2.8 | |
| 100 | 4.5 |
JNK Signaling Pathway
Caption: Overview of the JNK signaling cascade.
Disclaimer
The provided protocols and data are intended as a guide for research purposes only and are based on methodologies established for similar compounds. The actual biological effects and optimal experimental conditions for this compound must be determined empirically. It is crucial to perform dose-response and time-course experiments to validate these protocols for your specific cell lines and experimental setup. This compound is for research use only and not intended for diagnostic or therapeutic use.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemjournal.com [biochemjournal.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioassays: 5-(4-hydroxyphenyl)pentanoic acid
Introduction
5-(4-hydroxyphenyl)pentanoic acid is a phenolic compound of interest in various biological studies. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in bioassays. These application notes provide a detailed protocol for the solubilization of this compound for use in a range of biological experiments, particularly cell-based assays. The protocol emphasizes the use of dimethyl sulfoxide (DMSO) as a solvent, a common practice for phenolic compounds, and outlines the preparation of stock and working solutions.
Physicochemical Data and Solubility
A summary of the available physicochemical data for this compound is presented in Table 1. While specific quantitative solubility data in common laboratory solvents is not extensively documented, general solubility information for phenolic acids provides guidance. Phenolic compounds are often soluble in organic solvents that are less polar than water.[1] For bioassays, DMSO is a preferred solvent due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media.[2] However, it is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced cellular toxicity.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [4] |
| Molecular Weight | 194.23 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 116-120°C | [5] |
| Water Solubility | Soluble | [5] |
| Recommended Solvent for Bioassays | Dimethyl sulfoxide (DMSO) | General Practice[2][6] |
| Recommended Stock Solution Concentration | 10-100 mM in DMSO | General Practice |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | General Practice[3] |
Experimental Protocol: Preparation of this compound for Bioassays
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for bioassays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile cell culture medium or assay buffer
Procedure:
1. Preparation of a 100 mM Stock Solution in DMSO:
a. Aseptically weigh out an appropriate amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 19.42 mg of the compound. b. Transfer the weighed compound into a sterile microcentrifuge tube. c. Add the appropriate volume of cell culture grade DMSO to the tube. For a 100 mM solution, add 1 mL of DMSO for every 19.42 mg of the compound. d. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. e. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a short period can be attempted.[3] Ensure the tube is tightly capped. f. Once completely dissolved, the stock solution can be stored at -20°C for long-term storage or at 4°C for short-term use. Protect from light.
2. Preparation of Working Solutions:
a. Thaw the stock solution at room temperature if stored at -20°C. b. Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations. c. It is crucial to ensure that the final concentration of DMSO in the bioassay does not exceed a level that could affect the cells or the assay outcome, typically below 0.5% (v/v).[3] d. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution. This can be done in a two-step serial dilution for better accuracy. e. Always prepare fresh working solutions for each experiment.
3. Vehicle Control:
a. It is essential to include a vehicle control in all experiments. b. The vehicle control should contain the same final concentration of DMSO as the highest concentration of the test compound used in the assay. c. This control is critical to distinguish the effects of the compound from any potential effects of the solvent.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound for bioassays.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Considerations
While the direct signaling pathways modulated by this compound are subject to specific experimental investigation, its structural similarity to other phenolic compounds suggests potential interactions with various cellular signaling cascades. Phenolic compounds are known to influence pathways related to oxidative stress, inflammation, and metabolic regulation. The diagram below illustrates a generalized logical relationship for investigating the compound's effect on a hypothetical signaling pathway.
References
- 1. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 4654-08-4 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of 5-(4-hydroxyphenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-(4-hydroxyphenyl)pentanoic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a phenolic acid of interest in various fields, including pharmacology and metabolomics. Accurate and precise quantification of this analyte is crucial for research and development. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of phenolic compounds.[1][2] This method offers excellent selectivity and sensitivity for the determination of this compound.
The protocol outlined below is a comprehensive guide for the setup, execution, and data analysis for the HPLC analysis of this compound.
Principle of the Method
The HPLC method separates this compound from other components in a sample mixture based on its polarity. The separation is achieved on a nonpolar stationary phase (C18 column) with a polar mobile phase. By adjusting the composition of the mobile phase (gradient elution), a good resolution of the analyte peak can be obtained. The quantification of the compound is performed by detecting its absorbance using a UV detector, typically at a wavelength where the analyte exhibits maximum absorbance.
Materials and Reagents
-
Standards: this compound (Purity ≥98%)
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Acetic acid (analytical grade)
-
-
Sample Preparation:
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.[1]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 series, Waters Alliance, Shimadzu Prominence, or equivalent |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL[5] |
| Detection | UV at 280 nm[5] |
| Run Time | Approximately 20 minutes |
Table 2: Typical Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 90 | 10 |
| 10.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the sample matrix. A general procedure for liquid samples is provided below. For complex matrices like biological fluids or plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[3][4]
-
Filtration: For relatively clean liquid samples, filter the sample through a 0.45 µm or 0.22 µm syringe filter directly into an HPLC vial.
-
Dilution: If the expected concentration of the analyte is high, dilute the sample with the initial mobile phase.
-
Solid-Phase Extraction (for complex matrices):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.
-
Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
HPLC Analysis Workflow
Caption: HPLC analysis workflow from sample preparation to reporting.
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Representative Data)
The following table summarizes typical method validation parameters for the HPLC analysis of phenolic acids. These values should be experimentally determined for this compound.
Table 3: Representative Method Validation Data
| Parameter | Typical Value/Range | Reference |
| Retention Time (tR) | 8 - 12 min (highly dependent on exact conditions) | Based on typical elution profiles of similar compounds. |
| Linearity (R²) | > 0.995 | Generally accepted value for bioanalytical methods. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | Estimated based on similar phenolic acid analyses.[5] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | Estimated based on similar phenolic acid analyses.[5] |
| Precision (%RSD) | < 5% | Typical requirement for analytical methods. |
| Accuracy/Recovery (%) | 95 - 105% | Typical requirement for analytical methods. |
System Suitability
Before running the sample sequence, perform system suitability tests to ensure the HPLC system is performing correctly.
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | < 2% (for 5 replicate injections of a standard) |
General Experimental Workflow Diagram
The following diagram illustrates the overall process from receiving a sample to obtaining the final analytical result.
Caption: General workflow for the analysis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks | - No injection- Detector off- Incorrect mobile phase | - Check autosampler- Check detector settings- Verify mobile phase composition and pump operation |
| Broad peaks | - Column contamination- Column degradation- High dead volume | - Wash column- Replace column- Check fittings and connections |
| Split peaks | - Column void- Sample solvent incompatible with mobile phase | - Replace column- Dissolve sample in initial mobile phase |
| Shifting retention times | - Inconsistent mobile phase composition- Column temperature fluctuation- Column aging | - Prepare fresh mobile phase- Check column oven temperature- Use a guard column and monitor column performance |
| Baseline noise | - Air bubbles in the system- Contaminated mobile phase | - Degas mobile phase- Use fresh, HPLC-grade solvents |
Disclaimer: This is a general guideline. The method should be fully validated in the user's laboratory for its intended use.
References
Application Notes and Protocols for the Analysis of 5-(4-hydroxyphenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-hydroxyphenyl)pentanoic acid is a compound of interest in pharmaceutical and metabolic research. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including biological fluids and pharmaceutical formulations. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, general procedures for sample preparation and method validation are outlined to ensure data quality and regulatory compliance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| CAS Number | 4654-08-4 | [1][2] |
| Melting Point | 116-120°C | |
| Boiling Point | 401.0 ± 28.0 °C (Predicted) | |
| Density | 1.178 ± 0.06 g/cm³ (Predicted) | |
| Water Solubility | Soluble in water | [2] |
| pKa | 4.75 ± 0.10 (Predicted) | [2] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Linear gradient to 5% A, 95% B
-
17-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
-
22-25 min: Column re-equilibration.
-
3. Detection:
-
Wavelength: 275 nm (based on the phenol chromophore).
4. Sample Preparation (from Plasma):
-
To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.[4]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 10 µL into the HPLC system.
Method Validation Parameters (Typical)
The following table outlines typical validation parameters for an HPLC-UV method for a small molecule like this compound, in accordance with FDA and ICH guidelines.[5][6][7]
| Parameter | Typical Specification |
| Linearity (R²) | > 0.995 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
HPLC Analysis Workflow
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.
Experimental Protocol
1. Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-1 min: 95% A, 5% B
-
1-5 min: Linear gradient to 5% A, 95% B
-
5-7 min: Hold at 5% A, 95% B
-
7-7.1 min: Return to 95% A, 5% B
-
7.1-10 min: Column re-equilibration.
-
3. MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: ESI-.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Quantifier: m/z 193.1 -> 149.1 (loss of CO₂)
-
Qualifier: m/z 193.1 -> 107.1 (cleavage of the pentanoic acid side chain)
-
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound or a related phenolic acid.
4. Sample Preparation (from Plasma):
-
Follow the same procedure as for HPLC-UV analysis.
Method Validation Parameters (Typical)
| Parameter | Typical Specification |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent and reproducible |
LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis requires derivatization to increase the volatility of the carboxylic acid and phenol groups. This method is highly specific due to the mass fragmentation patterns.
Experimental Protocol
1. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Procedure:
-
Evaporate the extracted sample to complete dryness.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[8]
-
Cool to room temperature before injection.
-
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Selected Ion Monitoring (SIM) for quantification (ions to be determined from the mass spectrum of the derivatized compound).
-
3. Sample Preparation (from Plasma):
-
Follow the same extraction procedure as for HPLC-UV. Ensure the final extract is completely dry before derivatization.
Method Validation Parameters (Typical)
| Parameter | Typical Specification |
| Linearity (R²) | > 0.99 |
| Range | 10 - 500 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 20% |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
| Specificity | Confirmed by characteristic mass spectrum. |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected signals:
-
Aromatic protons (doublets, ~6.7-7.0 ppm).
-
Methylene protons adjacent to the aromatic ring (triplet, ~2.5 ppm).
-
Methylene protons adjacent to the carboxyl group (triplet, ~2.2 ppm).
-
Other methylene protons (multiplets, ~1.5-1.6 ppm).
-
Phenolic and carboxylic acid protons (broad singlets, variable chemical shifts depending on solvent and concentration).
-
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Expected signals:
-
Carboxyl carbon (~175 ppm).
-
Aromatic carbons (~115-155 ppm).
-
Methylene carbons (~25-35 ppm).
-
General Experimental Workflow
The following diagram illustrates a general workflow from sample collection to final data analysis, applicable to all the described analytical techniques.
Caption: General experimental workflow.
References
- 1. scbt.com [scbt.com]
- 2. guidechem.com [guidechem.com]
- 3. phcogres.com [phcogres.com]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
Application of 5-(4-hydroxyphenyl)pentanoic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
5-(4-hydroxyphenyl)pentanoic acid is a phenolic acid that has been identified as a significant metabolite derived from the microbial degradation of flavan-3-ols, which are abundant in dietary sources such as tea, cocoa, and various fruits. The gut microbiota plays a crucial role in transforming these complex polyphenols into simpler, more bioavailable compounds that can exert systemic effects. Understanding the biological activities of these metabolites is of growing interest in the fields of nutrition, pharmacology, and metabolic research. This document provides an overview of the potential applications of this compound in metabolic studies, along with detailed protocols for its investigation.
Background and Rationale
The structural similarity of this compound to other known modulators of metabolic pathways suggests its potential involvement in regulating key processes such as lipid metabolism, glucose homeostasis, and cellular differentiation. Phenolic acids are known to interact with various cellular targets, including nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism. Therefore, investigating the effects of this compound on these pathways could unveil novel mechanisms for the prevention and treatment of metabolic disorders.
Potential Applications in Metabolic Research
-
Investigation of Adipogenesis and Lipid Metabolism: Studying the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes can provide insights into its role in fat storage and obesity.
-
Elucidation of Glucose Homeostasis Mechanisms: Assessing the impact of this compound on glucose uptake in adipocytes and muscle cells can help understand its potential as a modulator of insulin sensitivity.
-
Nuclear Receptor Activation Screening: Determining the ability of this compound to activate PPARs (α, γ, δ) can identify it as a potential therapeutic agent for dyslipidemia and type 2 diabetes.
-
Gene Expression Analysis: Profiling the changes in the expression of key metabolic genes in response to treatment with this compound can reveal its downstream molecular targets.
-
In Vitro Metabolism and Bioavailability Studies: Characterizing the metabolic fate of this compound in liver microsomes can provide crucial information on its stability and potential for further biotransformation.
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically on the metabolic effects of this compound. The following table provides a template for summarizing hypothetical or future experimental findings.
| Parameter | Experimental System | Concentration/Dose | Observed Effect | Reference |
| PPARγ Activation | HEK293T cells with PPARγ reporter | 1-100 µM | e.g., EC50 = 25 µM | (Hypothetical) |
| Adipocyte Differentiation | 3T3-L1 pre-adipocytes | 50 µM | e.g., 30% increase in lipid accumulation | (Hypothetical) |
| Glucose Uptake | Differentiated 3T3-L1 adipocytes | 50 µM | e.g., 1.5-fold increase over control | (Hypothetical) |
| Gene Expression (CPT1A) | HepG2 cells | 25 µM | e.g., 2-fold increase in mRNA levels | (Hypothetical) |
Experimental Protocols
1. Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation Assay
This protocol describes a cell-based reporter assay to determine if this compound can activate PPARγ.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000
-
pSG5-GAL4-hPPARγ-LBD plasmid (expressing the GAL4 DNA binding domain fused to the human PPARγ ligand-binding domain)
-
pUAS-tk-luciferase reporter plasmid (containing GAL4 upstream activating sequences)
-
pRL-SV40 plasmid (Renilla luciferase for normalization)
-
This compound
-
Rosiglitazone (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing 200 ng of pSG5-GAL4-hPPARγ-LBD, 200 ng of pUAS-tk-luciferase, and 20 ng of pRL-SV40.
-
Prepare a Lipofectamine 2000 mixture in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and Lipofectamine mixtures, incubate for 20 minutes at room temperature, and add to the cells.
-
-
Treatment: After 6 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or Rosiglitazone (e.g., 1 µM).
-
Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.
2. Adipocyte Differentiation Assay
This protocol outlines the procedure to assess the effect of this compound on the differentiation of 3T3-L1 pre-adipocytes.
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM with 10% bovine calf serum
-
Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound
-
Rosiglitazone (positive control)
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol
Procedure:
-
Cell Seeding and Growth: Seed 3T3-L1 cells in a 12-well plate and grow to confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with DMI containing various concentrations of this compound or Rosiglitazone.
-
Maintenance of Differentiation:
-
On Day 2, replace the medium with DMII containing the respective treatments.
-
From Day 4 onwards, replace the medium every two days with fresh DMII containing the treatments.
-
-
Oil Red O Staining (Day 8):
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
-
Quantification:
-
Elute the Oil Red O stain with 100% isopropanol.
-
Measure the absorbance of the eluate at 510 nm.
-
3. Glucose Uptake Assay
This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes treated with this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 2)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Insulin
-
Cytochalasin B (inhibitor of glucose transport)
-
Scintillation cocktail and counter
Procedure:
-
Serum Starvation: Wash differentiated adipocytes with PBS and incubate in serum-free DMEM for 2 hours.
-
Treatment: Replace the medium with KRH buffer containing this compound for 1 hour. Include a positive control with insulin (100 nM) for 30 minutes.
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]glucose to a final concentration of 0.1 µCi/mL and incubate for 10 minutes.
-
To determine non-specific uptake, treat a set of wells with cytochalasin B before adding the radiolabeled glucose.
-
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with 0.1% SDS.
-
Quantification: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake from all values and normalize to the protein concentration of each well.
Visualizations
Caption: Proposed signaling pathway for this compound in metabolic regulation.
Caption: Experimental workflow for investigating the metabolic effects of this compound.
Application Notes and Protocols for In Vitro Assays Involving 5-(4-hydroxyphenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vitro assays for evaluating the biological activity of 5-(4-hydroxyphenyl)pentanoic acid. While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols for assessing its antioxidant, anticancer, and enzyme-inhibiting properties based on established methodologies and findings for structurally related compounds.
Antioxidant Activity Assays
Phenolic compounds are known to exhibit antioxidant properties by scavenging free radicals. The antioxidant potential of this compound can be evaluated using various spectrophotometric assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical, a stable free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a positive control solution (e.g., Ascorbic acid or Trolox) in the same solvent as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another common method to determine the antioxidant capacity of compounds. The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of the test compound or positive control to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the test compound with that of Trolox.
-
Table 1: Representative Antioxidant Activity Data for a Structurally Related Compound (3-((4-hydroxyphenyl)amino)propanoic acid derivative)
| Compound | DPPH Radical Scavenging (% Inhibition at a specific concentration) |
|---|---|
| Derivative with 2,5-dimethyl-1H-pyrrol-1-yl | 61.2% |
| Derivative with 3,4,5-trimethoxybenzylidene | 60.6% |
| Derivative with dimethyl 3,3'-4-hydroxyphenyl | 57.9% |
| Butylated hydroxytoluene (BHT) (Standard) | 22.0% |
Note: This data is for a structurally related compound and serves as a reference for the potential activity of this compound.
Anticancer Activity Assays
The cytotoxic effect of this compound against cancer cell lines can be determined using various in vitro assays that measure cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).
-
Replace the medium in the wells with the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
-
Table 2: Representative Anticancer Activity Data for Structurally Related 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cancer Cells
| Compound Derivative | Cell Viability (%) |
|---|---|
| 1-naphthyl substituent | 42.1% |
| 4-NO2 phenyl substituent | 31.2% |
| Doxorubicin (Positive Control) | Not specified, but used as a reference |
| Cisplatin (Positive Control) | Not specified, but used as a reference |
Note: This data is for structurally related compounds and indicates the potential for anticancer activity of this compound.
Enzyme Inhibition Assays
This compound may act as an inhibitor of specific enzymes involved in disease pathways. General protocols for enzyme inhibition assays are provided below and can be adapted for specific enzyme targets.
General Enzyme Inhibition Assay Protocol (Spectrophotometric)
This protocol describes a general method for assessing enzyme inhibition by measuring the change in absorbance of a substrate or product.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a buffered solution for the enzyme reaction at the optimal pH.
-
Prepare a stock solution of the target enzyme.
-
Prepare a stock solution of the substrate for the enzyme.
-
Prepare a stock solution of this compound and a known inhibitor (positive control) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.
-
Incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance over time at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.
-
Determine the percentage of inhibition:
-
Calculate the IC50 value.
-
To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots. [3]
-
Visualizations
Antioxidant Assay Workflow
Caption: Workflow for in vitro antioxidant activity assays.
MTT Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Signaling Pathway
Caption: Mechanisms of reversible enzyme inhibition.
References
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(4-hydroxyphenyl)pentanoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-hydroxyphenyl)pentanoic acid is a versatile bifunctional building block in organic synthesis, offering two reactive sites for molecular elaboration: a carboxylic acid and a phenolic hydroxyl group. Its aliphatic chain provides flexibility and spacing, making it an attractive component in the design of linkers for antibody-drug conjugates (ADCs), scaffolds for bioactive molecules, and components of macrocyclic structures. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 4654-08-4 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Solid |
| Melting Point | 116°C to 120°C |
| Solubility | Soluble in water |
| InChI Key | YSSJQFONKASLKM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCCCC(=O)O)O |
Applications in Organic Synthesis
The dual functionality of this compound allows for a variety of synthetic manipulations, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted to an ester. This transformation is often a crucial step in protecting the carboxylic acid during subsequent reactions or for modulating the pharmacokinetic properties of the final compound.
Experimental Protocol: Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Amide Bond Formation
The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This is a fundamental reaction in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Amide coupling reactions are frequently used in drug discovery and medicinal chemistry.
Experimental Protocol: Amide Coupling using EDC and HOBt
This protocol details the formation of an amide bond between this compound and a generic primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Ether Synthesis via Williamson Ether Synthesis
The phenolic hydroxyl group can be alkylated to form an ether linkage. This is a common strategy to modify the properties of the aromatic ring or to introduce further functionality.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of a methyl ether from the phenolic hydroxyl group of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of the synthetic transformations described above.
Caption: Workflow for the esterification of this compound.
Caption: Workflow for amide bond formation using this compound.
Caption: Workflow for the Williamson ether synthesis with this compound.
Application in Drug Discovery: A Hypothetical Signaling Pathway
Derivatives of this compound can be designed to interact with various biological targets. For instance, a synthesized derivative could act as an inhibitor of a specific signaling pathway implicated in disease. The diagram below illustrates a hypothetical scenario where a derivative of this compound inhibits the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of organic molecules. Its bifunctional nature allows for selective modifications at either the carboxylic acid or the phenolic hydroxyl group, providing access to a diverse chemical space. The protocols provided herein serve as a guide for the practical application of this compound in organic synthesis and drug discovery endeavors.
Application Notes and Protocols: Efficacy Testing of 5-(4-hydroxyphenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-hydroxyphenyl)pentanoic acid is a phenolic compound with a structure that suggests potential biological activity. Phenolic acids are known to possess a range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] These application notes provide a comprehensive experimental framework to investigate the efficacy of this compound, focusing on its potential as an anti-inflammatory and anticancer agent. The protocols outlined below detail in vitro and in vivo assays to elucidate the compound's mechanism of action and therapeutic potential.
Hypothesized Signaling Pathways
Given the structural similarity of this compound to other phenolic compounds with known biological activity, we can hypothesize its potential involvement in key signaling pathways related to inflammation and cancer.
Caption: Hypothesized signaling pathways for the anti-inflammatory and anticancer effects of this compound.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for a comprehensive evaluation of the compound's efficacy.
Caption: A phased experimental workflow for evaluating the efficacy of this compound.
Part 1: In Vitro Efficacy Testing
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound on various cell lines and to establish a safe dose range for subsequent experiments.
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., RAW 264.7 for inflammation studies; various cancer cell lines like A549, MCF-7 for cancer studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Anti-Inflammatory Activity
Objective: To evaluate the anti-inflammatory properties of the compound by measuring its effect on inflammatory mediators.
Protocol: Nitric Oxide (NO) Production Assay
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite by comparison with a sodium nitrite standard curve.
| Treatment | NO Concentration (µM) |
| Control | |
| LPS (1 µg/mL) | |
| LPS + Compound (1 µM) | |
| LPS + Compound (5 µM) | |
| LPS + Compound (10 µM) |
Protocol: Cytokine Measurement (ELISA)
-
Sample Collection: Collect supernatants from the NO production assay.
-
ELISA: Perform ELISA for pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify cytokine concentrations based on a standard curve.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + Compound (1 µM) | ||
| LPS + Compound (5 µM) | ||
| LPS + Compound (10 µM) |
Anticancer Activity
Objective: To assess the anticancer potential of the compound by examining its effects on apoptosis and the cell cycle.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Staining: Harvest and wash the cells, then resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | ||||
| Compound (IC50) |
Part 2: Mechanism of Action Studies
Western Blot Analysis
Objective: To investigate the effect of this compound on the protein expression levels of key signaling molecules involved in inflammation and cancer.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-NF-κB, anti-COX-2, anti-Bcl-2, anti-Bax, anti-Caspase-3), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity and normalize to a loading control (e.g., β-actin).
| Target Protein | Control (Relative Density) | Compound-Treated (Relative Density) |
| p-NF-κB/NF-κB | ||
| COX-2 | ||
| Bcl-2 | ||
| Bax | ||
| Cleaved Caspase-3 |
Quantitative Real-Time PCR (qPCR)
Objective: To examine the effect of the compound on the gene expression of inflammatory and cancer-related markers.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and synthesize cDNA.
-
qPCR: Perform qPCR using specific primers for target genes (e.g., TNFa, IL6, Bcl2, Bax).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).
| Target Gene | Control (Fold Change) | Compound-Treated (Fold Change) |
| TNFa | 1.0 | |
| IL6 | 1.0 | |
| Bcl2 | 1.0 | |
| Bax | 1.0 |
Part 3: In Vivo Efficacy and Toxicity
Animal Models
Objective: To evaluate the in vivo efficacy of this compound in established animal models of inflammation and cancer. Both in vitro and in vivo studies are crucial in the development of new therapeutic agents.[2]
Protocol: Xenograft Mouse Model for Anticancer Activity [3][4]
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of immunodeficient mice (e.g., nude mice).[3][4]
-
Treatment: Once tumors reach a palpable size, randomize mice into control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly using calipers.[4]
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them.[4]
| Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Weight (g) |
| Vehicle Control | |||
| Compound (Dose 1) | |||
| Compound (Dose 2) |
Protocol: LPS-Induced Endotoxemia Model for Anti-Inflammatory Activity
-
Animal Groups: Randomize mice into control and treatment groups.
-
Treatment: Administer this compound prior to an intraperitoneal injection of LPS.
-
Sample Collection: Collect blood samples at different time points to measure serum levels of inflammatory cytokines (TNF-α, IL-6).
-
Histopathology: Collect major organs for histopathological examination to assess inflammation and tissue damage.
| Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Histological Score |
| Saline Control | |||
| LPS | |||
| LPS + Compound (Dose 1) | |||
| LPS + Compound (Dose 2) |
Preliminary Toxicity Assessment
Objective: To assess the potential toxicity of this compound in vivo.
Protocol:
-
Observation: Monitor animal body weight, food and water intake, and general behavior throughout the in vivo studies.
-
Biochemical Analysis: At the end of the study, collect blood for serum biochemistry analysis to assess liver and kidney function (e.g., ALT, AST, creatinine).
-
Histopathology: Perform histopathological analysis of major organs to identify any signs of toxicity.
| Group | Body Weight Change (%) | ALT (U/L) | AST (U/L) | Creatinine (mg/dL) |
| Vehicle Control | ||||
| Compound (Dose 1) | ||||
| Compound (Dose 2) |
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound. The data generated from these experiments will be crucial for determining its therapeutic potential and guiding future drug development efforts. The systematic approach, from in vitro screening to in vivo validation, ensures a thorough investigation of the compound's efficacy and safety profile.
References
Application Notes and Protocols: Sterilization of 5-(4-hydroxyphenyl)pentanoic Acid Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-(4-hydroxyphenyl)pentanoic acid is a phenolic compound of interest in various research and development fields. The preparation of sterile solutions is a critical step for its use in cell culture, animal studies, and formulation development. The selection of an appropriate sterilization method is paramount to ensure the absence of viable microorganisms while preserving the chemical integrity and stability of the compound. Phenolic compounds can be susceptible to degradation under harsh conditions, such as high temperatures or irradiation. These application notes provide a comprehensive overview of suitable sterilization techniques and detailed protocols for implementation and validation.
Application Notes: Selection of a Sterilization Method
The choice of sterilization method depends on the physicochemical properties of this compound and its formulation. The primary goal is to achieve the required Sterility Assurance Level (SAL) of ≤ 10⁻⁶, meaning a probability of one in a million of a non-sterile unit, without significant degradation of the active molecule[1][2].
Method 1: Sterile Filtration (Recommended Primary Method)
-
Principle: This method physically removes microorganisms from the solution by passing it through a sterile filter with a pore size small enough to retain bacteria (typically 0.22 µm). It is a non-destructive method ideal for heat-labile solutions.
-
Advantages:
-
Excellent for heat-sensitive compounds like phenolic acids.
-
Minimal impact on the chemical structure, potency, and purity of the compound.
-
Fast and efficient for small to moderate volumes.
-
-
Disadvantages:
-
Potential for the compound to adsorb to the filter membrane, resulting in loss of product.
-
Does not remove viruses or endotoxins unless specific filters are used.
-
The process must be performed under strict aseptic conditions to prevent re-contamination.
-
-
Key Considerations:
-
Membrane Selection: Choose low-protein-binding filter materials such as Polyvinylidene Fluoride (PVDF) or Polyethersulfone (PES) to minimize adsorption of this compound. Studies on other phenolic acids have shown that membrane material can influence recovery[3][4].
-
Validation: It is mandatory to validate the filtration process by performing a recovery study. The concentration of the solution should be measured by a suitable analytical method (e.g., HPLC) before and after filtration to quantify any loss.
-
Method 2: Autoclaving (Steam Sterilization - Use with Caution)
-
Principle: Utilizes high-pressure saturated steam at temperatures like 121°C to denature essential proteins and enzymes of microorganisms, leading to their death[5].
-
Advantages:
-
Highly effective, reliable, and provides a high SAL.
-
Well-established and economical process.
-
-
Disadvantages:
-
High temperatures can cause thermal degradation of phenolic compounds. Studies have shown that autoclaving can significantly decrease the concentration of certain phenolic compounds[5][6].
-
Can lead to the formation of degradation products, altering the solution's purity and potentially its activity or toxicity.
-
-
Key Considerations:
-
Stability Studies: Before adopting autoclaving, forced degradation studies must be performed. Solutions of this compound should be autoclaved and then analyzed using a validated, stability-indicating HPLC method to detect and quantify any degradation[7].
-
Formulation Dependent: The stability of the compound during autoclaving can be influenced by the pH of the solution and the presence of excipients.
-
Method 3: Gamma Irradiation (Requires Extensive Validation)
-
Principle: Employs ionizing radiation (from a Cobalt-60 source) to damage the DNA of microorganisms, preventing their replication[8]. It is considered a "cold" sterilization method as it does not significantly increase the product's temperature[8].
-
Advantages:
-
Suitable for heat-sensitive and packaged materials.
-
High penetration capability.
-
-
Disadvantages:
-
Can cause radiolysis of water, generating free radicals that can react with and degrade the compound.
-
The effects on phenolic compounds can be complex, sometimes leading to an increase in certain radicals or a decrease in antioxidant content[9][10].
-
Requires specialized facilities and extensive validation to establish a safe and effective dose.
-
-
Key Considerations:
-
Dosimetry and Validation: The irradiation dose must be carefully selected and validated to ensure sterility without causing unacceptable levels of degradation. This involves analyzing the compound's purity and identifying any radiolytic products post-irradiation.
-
Method 4: Ethylene Oxide (EtO) Gas (Not Recommended for Aqueous Solutions)
-
Principle: A chemical process where EtO gas acts as an alkylating agent, disrupting the cellular metabolism and reproductive processes of microorganisms[11][12].
-
Reason for Not Recommending: EtO is highly reactive and is generally unsuitable for aqueous solutions. It can react with water to form ethylene glycol and with other components, potentially altering the product's chemical composition[13]. This method is primarily used for medical devices and heat-sensitive solid materials.
Data Presentation: Comparison of Sterilization Methods
The following table summarizes the key parameters for each sterilization technique concerning its application to this compound solutions.
| Parameter | Sterile Filtration | Autoclaving (Steam) | Gamma Irradiation | Ethylene Oxide (EtO) |
| Principle | Physical removal of microbes | Thermal denaturation of proteins | DNA damage via ionizing radiation | Alkylation of proteins/DNA |
| Suitability for Phenolic Acids | High (Recommended) | Low to Moderate | Moderate (Requires Validation) | Not Suitable |
| Potential for Degradation | Low (Adsorption risk) | High (Thermal degradation)[5] | Moderate (Radiolysis)[10] | High (Chemical reaction)[13] |
| Typical Conditions | 0.22 µm pore size filter | 121°C, 15 psi, ≥ 20 min | 1-25 kGy (dose varies) | 30-60°C, gas, humidity |
| Key Validation Requirement | Compound recovery, filter integrity | Stability-indicating HPLC assay | Stability, dose-mapping, toxicology | N/A for solutions |
| Overall Recommendation | Primary Choice | Use with extreme caution and full validation | Alternative for solids or if filtration fails, requires extensive validation | Not Recommended |
Experimental Protocols
Protocol 1: Sterilization by Membrane Filtration
Objective: To sterilize a solution of this compound using a 0.22 µm syringe filter under aseptic conditions.
Materials:
-
Solution of this compound in a suitable solvent (e.g., buffered saline, cell culture medium).
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane).
-
Sterile syringes of appropriate volume.
-
Sterile, empty collection vessel (e.g., bottle or tube).
-
Laminar flow hood or biological safety cabinet.
-
70% ethanol for disinfection.
Procedure:
-
Prepare the solution of this compound to the desired concentration.
-
Perform all subsequent steps within a certified laminar flow hood.
-
Disinfect the exterior of all materials (solution container, filter packaging, syringes, collection vessel) with 70% ethanol before introducing them into the hood.
-
Aseptically open the sterile syringe and filter packaging.
-
Draw the solution into the syringe.
-
Securely attach the sterile 0.22 µm filter to the syringe tip using a Luer-Lok connection.
-
Carefully dispense the solution through the filter into the sterile collection vessel. Apply steady, gentle pressure to the syringe plunger. Avoid excessive pressure, which could rupture the filter membrane.
-
Once filtration is complete, cap the sterile collection vessel.
-
Label the vessel with the solution name, concentration, and date of sterilization.
-
Submit an aliquot of the final sterilized solution for stability analysis (Protocol 2) and sterility testing (Protocol 3).
Validation (Compound Recovery):
-
Take a sample of the solution before filtration.
-
Take a sample of the solution after filtration.
-
Analyze both samples using the HPLC method described in Protocol 2.
-
Calculate the recovery using the formula: Recovery (%) = (Concentration after filtration / Concentration before filtration) * 100. A recovery of >95% is generally considered acceptable.
Protocol 2: Stability Assessment by HPLC
Objective: To quantify the concentration and purity of this compound before and after sterilization to assess degradation.
Materials & Equipment:
-
HPLC system with UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphate buffer or formic acid for mobile phase pH adjustment.
-
Samples of the solution pre- and post-sterilization.
-
Reference standard of this compound.
Example HPLC Method:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (based on the phenol chromophore).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute the pre- and post-sterilization samples with the mobile phase to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the pre- and post-sterilization samples using the calibration curve.
-
Compare the chromatograms of the pre- and post-sterilization samples. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation.
-
Calculate the percentage degradation: Degradation (%) = ((Initial Conc. - Final Conc.) / Initial Conc.) * 100.
-
Protocol 3: Sterility Testing (Membrane Filtration Method)
Objective: To confirm the absence of viable microorganisms in the sterilized solution, following pharmacopeial guidelines.[1]
Materials:
-
Sterile, closed-system sterility testing unit or a manifold for open-system testing.
-
Sterile 0.45 µm membrane filters.
-
Culture Media: Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria, and Tryptic Soy Broth (TSB) for aerobic bacteria and fungi.
-
Sterile rinsing fluid (e.g., Fluid A).
-
Positive controls (e.g., cultures of Staphylococcus aureus, Pseudomonas aeruginosa, Clostridium sporogenes, Candida albicans, Aspergillus brasiliensis).[14]
-
Incubators set at 30-35°C (for FTM) and 20-25°C (for TSB).
Procedure:
-
Method Suitability Test (Bacteriostasis/Fungistasis): First, it must be demonstrated that the this compound solution does not inhibit microbial growth. This is done by performing the sterility test procedure but adding a small number (<100 CFU) of the positive control organisms to the final rinse and observing for growth[14]. If growth is inhibited, the procedure must be modified (e.g., by increasing the volume of rinse fluid).
-
Sample Filtration: Aseptically pass a defined volume of the sterilized product solution through the 0.45 µm membrane filter.
-
Membrane Rinsing: Wash the filter with a sterile rinsing fluid to remove any residual product that might be antimicrobial.
-
Incubation: Aseptically transfer the membrane filter to the FTM medium. If two filters are used, transfer the second to TSB medium. Alternatively, the filter can be cut in half, with one half going to each medium.
-
Incubate the media for no less than 14 days, examining for turbidity (cloudiness) at regular intervals.[15]
-
Interpretation:
-
No Turbidity: The solution passes the test for sterility.
-
Turbidity Observed: The solution fails the test. An investigation is required to determine if the failure was due to intrinsic contamination or a flaw in the testing procedure.
-
Mandatory Visualizations
Caption: Experimental workflow for sterilization and validation.
Caption: Decision tree for selecting a sterilization method.
Caption: Potential oxidative degradation pathway for phenols.
References
- 1. rocker.com.tw [rocker.com.tw]
- 2. Sterility testing [who.int]
- 3. Removal of phenolic compounds in water by ultrafiltration membrane treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of Mode of Sterilization on the Recovery of Phenolic Antioxidants in Laboratory Media Assessed by Nonderivatizing Gas Chromatography-Mass Spectrometry ‡ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. tuttnauer.com [tuttnauer.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of gamma-irradiation on the free radical and antioxidant contents in nine aromatic herbs and spices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethylene Oxide (EtO) Sterilization Process | Eurotherm [eurotherm.com]
- 12. tuttnauer.com [tuttnauer.com]
- 13. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 14. Method Suitability: How to validate a pharmaceutical sterility test? - SuperMicrobiologists [supermicrobiologists.com]
- 15. picscheme.org [picscheme.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 5-(4-hydroxyphenyl)pentanoic acid
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 5-(4-hydroxyphenyl)pentanoic acid and encountering challenges with its aqueous solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dissolution in neutral aqueous buffer. | The compound is a weak acid with a predicted pKa of approximately 4.75.[1] At neutral pH, it exists predominantly in its less soluble, protonated form. | Adjust the pH of the aqueous solution to be at least 1.5 to 2 units above the pKa (e.g., pH > 6.75) to ensure the compound is in its more soluble, deprotonated (phenolate) form.[2] |
| Incomplete dissolution even after pH adjustment. | The intrinsic solubility of the compound may be low, or the concentration may exceed its solubility limit even in its ionized form. | 1. Employ a co-solvent system: Add a water-miscible organic solvent such as ethanol or propylene glycol to the aqueous buffer.[3] 2. Utilize cyclodextrin complexation: Incorporate a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with enhanced solubility.[4][5] |
| Variability in solubility measurements between experiments. | Several factors can contribute, including insufficient equilibration time, temperature fluctuations, or inaccuracies in pH measurement and control. | 1. Ensure adequate equilibration time: Use the shake-flask method with an equilibration time of at least 24-48 hours.[6][7] 2. Maintain constant temperature: Perform all solubility experiments in a temperature-controlled environment (e.g., a water bath or incubator). 3. Calibrate pH meter regularly: Ensure accurate pH measurements of your buffer solutions. |
| Co-solvent or cyclodextrin approach is not providing sufficient solubility enhancement. | The chosen co-solvent concentration or type of cyclodextrin may not be optimal. The formation of a ternary complex could be beneficial. | 1. Optimize co-solvent concentration: Systematically vary the percentage of the co-solvent in the aqueous mixture to find the optimal ratio. 2. Screen different cyclodextrins: Evaluate other cyclodextrins like β-cyclodextrin or randomly methylated-β-cyclodextrin. 3. Consider ternary systems: The addition of a small amount of a hydrophilic polymer (e.g., HPMC) or a hydroxy acid (e.g., citric acid) can sometimes synergistically enhance the solubilizing effect of cyclodextrins.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
As a weak acid with a predicted pKa of 4.75, the solubility of this compound is highly pH-dependent.[1]
-
Below the pKa (pH < 4.75): The carboxylic acid group is primarily in its neutral (protonated) form, leading to lower aqueous solubility.
-
Above the pKa (pH > 4.75): The carboxylic acid group is in its ionized (deprotonated) form, which is significantly more water-soluble.
The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a weak acid is described by the Henderson-Hasselbalch equation.[2][9][10][11]
Q3: Which co-solvents are effective for solubilizing phenolic acids?
Commonly used and effective co-solvents for increasing the solubility of poorly water-soluble drugs, including phenolic acids, are ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] These co-solvents work by reducing the polarity of the aqueous medium, which enhances the solvation of the hydrophobic phenyl group of the molecule.
Q4: How do cyclodextrins improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate the hydrophobic phenyl portion of this compound within their cavity, forming a host-guest inclusion complex. This complex has a hydrophilic exterior, which allows it to be more readily dissolved in aqueous solutions.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good choice due to its high aqueous solubility and low toxicity.[4][12]
Q5: How can I determine the optimal type and concentration of a cyclodextrin?
A phase solubility study, as described by Higuchi and Connors, is the standard method for this.[13][14][15] This experiment involves measuring the solubility of your compound in aqueous solutions containing increasing concentrations of the cyclodextrin. The resulting phase solubility diagram provides information on the stoichiometry of the complex (e.g., 1:1) and the stability constant (Kc), which helps in selecting the most effective cyclodextrin and its optimal concentration.
Quantitative Data Summary
Table 1: Solubility Enhancement of a Model Phenolic Acid (Myricetin) with HP-β-Cyclodextrin
| HP-β-CD Concentration (mol/L) | Myricetin Solubility (mol/L) | Fold Increase in Solubility |
| 0 | 5.09 x 10⁻⁶ | 1.00 |
| 1.00 x 10⁻² | 1.60 x 10⁻⁴ | 31.45 |
Data adapted from a study on myricetin, a phenolic compound, to illustrate the potential magnitude of solubility enhancement with HP-β-CD.[16]
Table 2: Solubility of a Model Drug (Dexibuprofen) with HP-β-Cyclodextrin and the Effect of a Hydrophilic Polymer (Poloxamer-188)
| Formulation | Solubility (mg/mL) |
| Pure Dexibuprofen | 0.0617 |
| Dexibuprofen:HP-β-CD (1:8 w/w) | 18.23 |
| Dexibuprofen:HP-β-CD (1:4 w/w) + 10% Poloxamer-188 | Significantly enhanced beyond the binary complex |
This table demonstrates the significant increase in solubility with cyclodextrin complexation and the potential for further enhancement with the addition of a hydrophilic polymer.[12]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the thermodynamic (equilibrium) solubility of a compound.[6][7][17][18][19]
Materials:
-
This compound
-
Aqueous buffer of desired pH
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a vial.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).
-
Equilibrate the mixture for 24-48 hours to ensure saturation is reached.
-
After equilibration, stop the shaker and allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and separate the dissolved compound from the undissolved solid by either centrifugation or filtration.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method.
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol, based on the Higuchi-Connors method, is used to evaluate the solubilizing effect of cyclodextrins.[13][14][15][20][21]
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Aqueous buffer
-
Vials with screw caps
-
Orbital shaker
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC-UV)
Procedure:
-
Prepare a series of aqueous buffer solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 15 mM).
-
Add an excess amount of solid this compound to each cyclodextrin solution.
-
Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separate the undissolved solid as described in Protocol 1.
-
Measure the total concentration of dissolved this compound in each sample.
-
Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis) to generate a phase solubility diagram.
Visualizations
Caption: Workflow for Determining Aqueous Solubility.
Caption: Strategies to Enhance Aqueous Solubility.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Khan Academy [khanacademy.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scielo.br [scielo.br]
- 8. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 10. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. scispace.com [scispace.com]
- 16. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. who.int [who.int]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. enamine.net [enamine.net]
- 20. jpionline.org [jpionline.org]
- 21. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 5-(4-hydroxyphenyl)pentanoic acid in experiments
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 5-(4-hydroxyphenyl)pentanoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution containing this compound is turning yellow or brown. What is causing this color change?
A1: A yellow or brown color change is a common indicator of oxidation.[1] Like many phenolic compounds, this compound is susceptible to oxidation, which converts the phenol group into quinone-type structures and eventually leads to the formation of colored polymerization products.[1][2] This process is accelerated by factors such as exposure to oxygen, high pH, light, and the presence of metal ions.[1][3]
Q2: What are the primary environmental factors that accelerate the degradation of this compound in solution?
A2: The main factors that promote the degradation of phenolic compounds like this compound are:
-
pH: High pH (alkaline) conditions deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[1][4][5] Some phenolic compounds are unstable at high pH.[4][5][6]
-
Dissolved Oxygen: Molecular oxygen is a key reactant in the oxidation of phenols.[1]
-
Light Exposure: UV and visible light can provide the energy to initiate and propagate photodegradation and oxidative chain reactions.[1][7][8]
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation and thermal decomposition.[1][9][10] While many phenolic acids are relatively stable up to 150°C, decomposition can occur at higher temperatures.[9][11]
-
Metal Ions: Transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts, significantly speeding up oxidation.[1][7]
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[12][13][14][15]
Q4: How can I prepare solutions to maximize the stability of the compound?
A4: To minimize degradation when preparing solutions, you should:
-
Use deoxygenated (degassed) solvents to remove dissolved oxygen.
-
Work under an inert atmosphere (e.g., nitrogen or argon).
-
Use high-purity water and reagents to avoid metal ion contamination.
-
Consider adding a chelating agent like EDTA to your buffers to sequester any trace metal ions.[1]
-
Protect the solution from light by using amber vials or wrapping containers in aluminum foil.[7]
-
Maintain a slightly acidic to neutral pH, as alkaline conditions promote oxidation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Problem 1: Rapid Color Change or Degradation in Solution
| Potential Cause | Recommended Solution |
| High pH of Solution | Phenolic compounds are generally more stable in slightly acidic conditions.[5] Adjust the pH of your solution to be between 4 and 6. Avoid alkaline buffers. |
| Presence of Dissolved Oxygen | Prepare solutions using solvents that have been thoroughly degassed by sparging with an inert gas (N₂ or Ar) or by sonication under vacuum. |
| Contamination with Metal Ions | Use high-purity (e.g., HPLC-grade) solvents and reagents. Prepare buffers with metal-free water. Add a chelating agent such as EDTA (0.1-1 mM) to sequester catalytic metal ions.[1] |
| Exposure to Light | Conduct experiments in a dark room or use amber-colored glassware. Wrap clear containers with aluminum foil to block light.[7] |
| Elevated Temperature | Prepare and store solutions at low temperatures (e.g., 4°C) when not in use. Avoid unnecessary heating.[9] |
Problem 2: Inconsistent Experimental Results or Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Progressive Degradation of Stock Solution | Prepare fresh stock solutions daily. If storage is necessary, store aliquots under an inert atmosphere at -20°C or -80°C and protect from light. |
| Adsorption to Container Surfaces | Use silanized glass vials or polypropylene containers to minimize non-specific binding. |
| Oxidation During Sample Processing | Add an antioxidant, such as ascorbic acid, to your samples and standards during preparation to prevent oxidation.[16] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4654-08-4 | [12][17] |
| Molecular Formula | C₁₁H₁₄O₃ | [15][17] |
| Molecular Weight | 194.23 g/mol | [15][17] |
| Melting Point | 116-120°C | [13] |
| Boiling Point (Predicted) | 401.0 ± 28.0 °C | [13] |
| pKa (Predicted) | 4.75 ± 0.10 | [13] |
| Physical Form | Solid | [14][15] |
| Storage Temperature | Room Temperature (Sealed, Dry) | [13][14] |
Table 2: Summary of Factors Influencing Degradation of Phenolic Compounds
| Factor | Effect on Stability | Mitigation Strategy |
| High pH (>7) | Increases susceptibility to oxidation.[4][5] | Maintain pH in the slightly acidic to neutral range (pH 4-6). |
| Oxygen | Primary agent for oxidation.[1] | Use degassed solvents; work under an inert atmosphere (N₂, Ar). |
| UV/Visible Light | Initiates photodegradation. | Use amber vials or foil-wrapped containers; minimize light exposure. |
| Temperature | Accelerates degradation rates.[9][11] | Store solutions at low temperatures (4°C); avoid heating. |
| Metal Ions (Fe³⁺, Cu²⁺) | Catalyze oxidation reactions.[1][7] | Use high-purity reagents; add chelating agents like EDTA. |
Visualizations
Caption: Troubleshooting flowchart for identifying degradation causes.
Caption: Recommended workflow for handling this compound.
Caption: General pathway for the oxidation of phenolic compounds.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol is designed to minimize the degradation of this compound in solution.
Materials:
-
This compound (solid)
-
HPLC-grade solvent (e.g., Methanol, Acetonitrile, or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined caps
-
Sonicator or sparging equipment
Procedure:
-
Solvent Preparation: Place the required volume of solvent in a flask. Degas the solvent by sparging with an inert gas for 15-20 minutes or by sonicating under vacuum for 10-15 minutes.
-
Weighing: Accurately weigh the desired amount of solid this compound directly into a tared amber glass vial. Perform this step quickly to minimize exposure to air and light.
-
Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the vial to achieve the target concentration. Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: For short-term storage (< 24 hours), keep the solution at 4°C, protected from light. For long-term storage, flush the headspace of the vial with inert gas, cap tightly, and store at -20°C or -80°C.
-
Usage: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing water and oxygen into the solution.
Protocol 2: Monitoring Compound Stability by HPLC-UV
This method provides a general framework for assessing the stability of this compound over time.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm).
Mobile Phase (Isocratic Example):
-
A mixture of Acetonitrile and Water (containing 0.1% Formic Acid or Phosphoric Acid to maintain an acidic pH). The exact ratio (e.g., 40:60 ACN:Water) should be optimized for ideal peak shape and retention time.
Procedure:
-
Standard Preparation: Prepare a fresh stock solution of this compound (~1 mg/mL) following Protocol 1. Create a series of working standards by diluting the stock solution with the mobile phase.
-
Initial Analysis (T=0): Immediately after preparation, inject the highest concentration standard onto the HPLC system. Record the peak area and retention time. This will serve as the baseline measurement.
-
Incubation: Store the stock solution under the experimental conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator, etc.).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stored solution, dilute it to the working concentration, and inject it into the HPLC.
-
Data Analysis: Compare the peak area of the main analyte peak at each time point to the T=0 measurement. A decrease in peak area indicates degradation. The appearance of new peaks, especially earlier eluting (more polar) ones, can signify the formation of degradation products. Calculate the percentage of compound remaining at each time point.
References
- 1. benchchem.com [benchchem.com]
- 2. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. This compound CAS#: 4654-08-4 [amp.chemicalbook.com]
- 14. This compound | 4654-08-4 [sigmaaldrich.com]
- 15. This compound | 4654-08-4 [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. scbt.com [scbt.com]
troubleshooting 5-(4-hydroxyphenyl)pentanoic acid synthesis side reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5-(4-hydroxyphenyl)pentanoic acid. This guide addresses common side reactions and offers solutions to challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective two-step method involves:
-
Friedel-Crafts Acylation: Reaction of phenol with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the intermediate, 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
-
Clemmensen Reduction: Reduction of the ketone group in the intermediate to a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to yield the final product.
Q2: What are the primary challenges in the Friedel-Crafts acylation step?
The main challenges include controlling the regioselectivity (ortho- vs. para-substitution), preventing O-acylation of the phenol, and avoiding polyacylation due to the activating nature of the hydroxyl group.[1][2] Catalyst deactivation by moisture is also a common issue.[1]
Q3: Are there any major side products to expect during the Clemmensen reduction?
While the Clemmensen reduction is generally effective for reducing aryl-alkyl ketones, potential side products can include alcohols from incomplete reduction and dimerization products like pinacols.[3][4] However, the harsh acidic conditions are the primary concern for sensitive substrates.[3]
Q4: Will the phenolic hydroxyl and carboxylic acid groups be affected by the Clemmensen reduction conditions?
Generally, phenolic and carboxylic acid groups remain unaffected during the Clemmensen reduction, making it a suitable method for the reduction of ketoacids containing these functional groups.[5][6]
Troubleshooting Guides
Step 1: Friedel-Crafts Acylation of Phenol with Glutaric Anhydride
Issue 1: Low Yield of 4-(4-hydroxyphenyl)-4-oxobutanoic acid
| Potential Cause | Recommended Troubleshooting Action |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid.[1] |
| O-Acylation | The formation of the phenyl ester (O-acylation) can compete with the desired C-acylation. Using a higher concentration of the Lewis acid catalyst can favor C-acylation through the Fries rearrangement of the initially formed ester.[2] |
| Suboptimal Temperature | The reaction temperature can influence the product distribution and yield. If the yield is low at room temperature, consider moderately heating the reaction. Conversely, if side products are prevalent, running the reaction at a lower temperature may be beneficial. |
| Incorrect Stoichiometry | Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with it.[1] Ensure at least one equivalent of the catalyst is used per mole of glutaric anhydride. |
Issue 2: Formation of Multiple Products (Isomers and Polyacylation)
| Potential Cause | Recommended Troubleshooting Action |
| Lack of Regioselectivity | Friedel-Crafts acylation of phenol can yield both ortho- and para- substituted products. The para- product is typically favored due to steric hindrance. The choice of solvent can sometimes influence the ortho/para ratio. Separation of the isomers can be achieved by chromatography.[7] |
| Polyacylation | The hydroxyl group is strongly activating, which may lead to a second acylation on the aromatic ring. Using a stoichiometric amount of the acylating agent (glutaric anhydride) can help minimize this side reaction.[1] |
Step 2: Clemmensen Reduction of 4-(4-hydroxyphenyl)-4-oxobutanoic acid
Issue 3: Incomplete Reaction or Low Yield of this compound
| Potential Cause | Recommended Troubleshooting Action |
| Poorly Activated Zinc | The zinc amalgam must be freshly prepared and properly activated to be effective. Ensure the zinc surface is shiny and amalgamated with mercury(II) chloride solution prior to use. |
| Insufficient Acid Concentration | The Clemmensen reduction requires a high concentration of hydrochloric acid. Ensure that concentrated HCl is used and that there is a sufficient excess.[3] |
| Reaction Time | The reduction can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reflux time if necessary. |
Issue 4: Formation of Undesired Byproducts
| Potential Cause | Recommended Troubleshooting Action |
| Formation of Alcohols | Incomplete reduction may lead to the formation of the corresponding secondary alcohol. While not considered a true intermediate, its presence indicates that the reduction has not gone to completion.[3] Increasing the reaction time or using freshly prepared zinc amalgam may help. |
| Dimerization Products (Pinacols) | Dimerization of the ketone can occur. This is often suppressed by using a large excess of highly concentrated hydrochloric acid and maintaining vigorous reflux.[3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-hydroxyphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
-
To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (2.2 equivalents).
-
Cool the flask in an ice bath and add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Slowly add a solution of glutaric anhydride (1 equivalent) in the same solvent from the dropping funnel.
-
After the addition is complete, add phenol (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
After the addition of phenol, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (Clemmensen Reduction)
-
Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Add the 4-(4-hydroxyphenyl)-4-oxobutanoic acid (1 equivalent) to the flask.
-
Heat the mixture to a vigorous reflux with stirring for several hours. Additional portions of concentrated HCl may be added during the reflux period.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and decant the liquid from the excess zinc.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the final product by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Caption: Troubleshooting workflow for Clemmensen reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 5-(4-hydroxyphenyl)pentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 5-(4-hydroxyphenyl)pentanoic acid for analysis, typically by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound?
A1: The most common derivatization methods for this compound are silylation and esterification. Silylation targets both the phenolic hydroxyl and carboxylic acid groups, while esterification can sometimes be performed chemoselectively on the carboxylic acid group.
Q2: Why is derivatization of this compound necessary for GC analysis?
A2: Derivatization is essential to increase the volatility and thermal stability of this compound. The polar hydroxyl and carboxylic acid groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in GC analysis. Derivatization replaces the active hydrogens on these functional groups with less polar groups, making the molecule more suitable for GC analysis.
Q3: Which silylating agent is best for this compound?
A3: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a highly effective and commonly used silylating agent for phenolic acids.[1] It reacts with both the phenolic and carboxylic acid groups to form trimethylsilyl (TMS) derivatives. MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) is another suitable option.
Q4: Can I selectively derivatize only the carboxylic acid group?
A4: Yes, chemoselective esterification of the carboxylic acid in the presence of the phenolic hydroxyl group is possible. Methods like the Mitsunobu reaction or using specific catalysts can achieve this.[2][3][4] Fischer esterification, which uses an alcohol in the presence of a strong acid catalyst, can also favor the esterification of the carboxylic acid, though reaction conditions need to be carefully controlled to avoid side reactions.[2][3]
Q5: What are the main by-products of silylation and how do I deal with them?
A5: The by-products of silylation depend on the reagent used. For BSTFA, the by-products are N-methyltrifluoroacetamide and trifluoroacetamide, which are volatile and generally do not interfere with the analysis.[1] Proper selection of the GC column and temperature program can help separate any interfering peaks.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Presence of Moisture | Ensure all glassware, solvents, and the sample itself are anhydrous. Water can deactivate silylating and some esterifying reagents.[5] Dry the sample thoroughly, for example, under a stream of nitrogen.[6][7] |
| Reagent Degradation | Use fresh derivatization reagents. Silylating agents are particularly moisture-sensitive. Store them in a desiccator and handle them under an inert atmosphere if possible. |
| Insufficient Reagent | Use a sufficient excess of the derivatizing agent. A molar ratio of at least 2:1 of the silylating agent to active hydrogens is often recommended.[1] |
| Suboptimal Reaction Conditions | Optimize the reaction time and temperature. Many silylation reactions with BSTFA proceed at 60-70°C for 30-60 minutes.[8][9][10] For esterification, conditions can vary widely based on the method. |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the reaction solvent. If the dried extract does not dissolve, derivatization will likely not proceed efficiently. Pyridine or acetonitrile can be used as solvents to aid dissolution before adding the derivatizing agent.[10][11] |
Problem 2: Incomplete Derivatization (Multiple Peaks in Chromatogram)
| Possible Cause | Suggested Solution |
| Steric Hindrance | While less of a concern for this compound, for more complex molecules, steric hindrance can slow down the reaction. Increasing the reaction temperature or time, or using a less bulky derivatizing agent, may help. |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress by analyzing aliquots at different time points.[1] |
| Catalyst Inactivity | If using a catalyst (e.g., TMCS in silylation), ensure it is active and used in the correct proportion. For BSTFA reactions, 1-10% TMCS is common.[1][8] |
Problem 3: Peak Tailing in Gas Chromatography
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Tailing can be a sign of underivatized polar groups interacting with the GC column. Re-optimize the derivatization procedure to ensure complete reaction.[5] |
| Active Sites in the GC System | The GC inlet liner, column, or packing material may have active sites that interact with the analyte. Use a deactivated liner and a high-quality, appropriate GC column. |
| Column Bleed | High temperatures can cause column bleed, which can manifest as peak tailing. Ensure the column is not being operated above its maximum temperature limit. |
Quantitative Data Summary
Table 1: Comparison of Silylation Conditions for Phenolic Acids
| Reagent | Catalyst | Temperature (°C) | Time (min) | Typical Yield | Reference |
| BSTFA | 1% TMCS | 70 | 60 | High | [8] |
| MSTFA | None | 70 | 30-60 | High | [6] |
| BSTFA | None | 75 | 30 | >95% | |
| MTBSTFA | None | 80 | 60-100 | High | [12] |
Table 2: Comparison of Esterification Methods for Phenolic Acids
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mitsunobu Reaction | DIAD, TPP, Alcohol | THF | Room Temp | 24 | 48-50 | [13] |
| Fischer Esterification | Alcohol, H₂SO₄ | Alcohol | Reflux | 2 | Variable | [14] |
| Alkyl Halide | Alkyl Halide, KHCO₃ | DMF | Room Temp | - | >90% | [15][16] |
| Enzymatic | Lipase, Alcohol | Organic Solvent | 50-60 | 12-120 | 62-98 | [17] |
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent, such as pyridine or acetonitrile, to dissolve the sample. Then, add 200 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane) before injection.
Protocol 2: Fischer Esterification with Methanol
-
Sample Preparation: In a round-bottom flask, dissolve 100 mg of this compound in 5 mL of methanol.
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
Work-up: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be further purified by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the derivatization and analysis of this compound.
Caption: A decision tree for troubleshooting low derivatization yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective esterification of phenolic acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iajpr.com [iajpr.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-(4-hydroxyphenyl)pentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-(4-hydroxyphenyl)pentanoic acid, particularly focusing on improving reaction yield.
Troubleshooting Guides
This section addresses specific issues that may arise during the two main stages of the synthesis: Friedel-Crafts acylation to form the intermediate 4-oxo-5-(4-hydroxyphenyl)pentanoic acid, and the subsequent reduction to the final product.
Stage 1: Friedel-Crafts Acylation of Phenol with Glutaric Anhydride
Question 1: Low yield of the desired C-acylated product, with significant formation of a phenyl ester byproduct (O-acylation).
Answer:
The competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic hydroxyl group) is a common challenge in the Friedel-Crafts acylation of phenols. The O-acylated product, a phenyl ester, is formed under kinetic control, while the desired C-acylated product is thermodynamically more stable.
Troubleshooting Steps:
-
Increase Catalyst Concentration: A higher concentration of the Lewis acid catalyst (e.g., AlCl₃) favors the formation of the C-acylated product.[1] An excess of the catalyst can promote the Fries rearrangement of the initially formed O-acylated ester to the more stable C-acylated ketone.[1]
-
Reaction Temperature and Time: Higher reaction temperatures can also favor the thermodynamically controlled C-acylation. However, this may also lead to increased side product formation. A systematic optimization of temperature and reaction time is recommended.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Less polar, non-coordinating solvents are generally preferred for Friedel-Crafts acylations.
Question 2: The Friedel-Crafts acylation yields a mixture of ortho- and para-isomers of 4-oxo-5-(hydroxyphenyl)pentanoic acid, with a low proportion of the desired para-isomer.
Answer:
The hydroxyl group of phenol is an ortho-, para-directing group in electrophilic aromatic substitution. While the para position is generally favored due to reduced steric hindrance, the reaction conditions can influence the ortho/para ratio.
Troubleshooting Steps:
-
Choice of Lewis Acid: The size and nature of the Lewis acid catalyst can impact the steric environment around the phenolic hydroxyl group, thereby influencing the regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) may improve the yield of the para-isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the sterically less hindered para-product.
-
Solvent Effects: The solvent can influence the effective size of the catalytic complex and thus the steric hindrance at the ortho-position.
Stage 2: Reduction of 4-oxo-5-(4-hydroxyphenyl)pentanoic acid
Question 3: Incomplete reduction of the ketone to the methylene group, resulting in a mixture of starting material, product, and the alcohol intermediate.
Answer:
Incomplete reduction can be a significant issue in both Clemmensen and Wolff-Kishner reductions.
Troubleshooting Steps for Clemmensen Reduction:
-
Purity of Zinc: The zinc used for the amalgam must be of high purity and activated.
-
Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete reduction. The reaction often requires prolonged heating under reflux.[2]
-
Acid Concentration: The concentration of hydrochloric acid is crucial for the reaction's success.[2]
Troubleshooting Steps for Wolff-Kishner Reduction:
-
Anhydrous Conditions: The presence of water can interfere with the reaction. The Huang-Minlon modification, which involves distilling off water after the initial formation of the hydrazone, can significantly improve yields and shorten reaction times.[3][4]
-
Sufficiently High Temperature: The decomposition of the hydrazone intermediate requires high temperatures, typically achieved by using a high-boiling solvent like diethylene glycol.[5][6]
-
Strong Base: A sufficiently strong base (e.g., KOH or NaOH) is necessary to deprotonate the hydrazone.[5]
Question 4: Low yield of the desired product due to side reactions involving the phenolic hydroxyl group.
Answer:
The phenolic hydroxyl group can be sensitive to the harsh conditions of both Clemmensen (strongly acidic) and Wolff-Kishner (strongly basic and high temperature) reductions.
Troubleshooting Steps:
-
Choice of Reduction Method: For substrates sensitive to strong acids, the Wolff-Kishner reduction is generally preferred. Conversely, for base-sensitive substrates, the Clemmensen reduction is the better choice.[4]
-
Protecting Groups: If significant degradation or side reactions of the phenol are observed, a protection-deprotection strategy may be necessary. The hydroxyl group can be protected (e.g., as a methyl ether) before the reduction and then deprotected in a subsequent step.
-
Modified Reduction Conditions: Milder variations of these reductions have been developed. For instance, the use of tosylhydrazide followed by reduction with a milder reducing agent can be an alternative to the traditional Wolff-Kishner conditions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed synthetic route involves a two-step process. The first step is a Friedel-Crafts acylation of phenol with glutaric anhydride to form 4-oxo-5-(4-hydroxyphenyl)pentanoic acid. The second step is the reduction of the keto group to a methylene group using methods like the Clemmensen or Wolff-Kishner reduction.[7][8]
Q2: Which reduction method, Clemmensen or Wolff-Kishner, is more suitable for reducing 4-oxo-5-(4-hydroxyphenyl)pentanoic acid?
A2: The choice depends on the stability of your specific substrate and any other functional groups present. The Clemmensen reduction is performed under strongly acidic conditions, which could potentially lead to side reactions with the phenol. The Wolff-Kishner reduction is conducted under strongly basic conditions at high temperatures, which might also affect the acidic phenol. A preliminary small-scale comparison of both methods is advisable. For acid-sensitive substrates, the Wolff-Kishner reduction is generally the preferred method.[4]
Q3: How can I purify the final product, this compound?
A3: Purification of carboxylic acids often involves the following steps:
-
Acid-Base Extraction: The crude product can be dissolved in an aqueous base (like sodium bicarbonate or sodium hydroxide) and washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified to precipitate the carboxylic acid, which can be collected by filtration.[9]
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent or solvent mixture to obtain a highly pure product.[9]
Q4: What are the main byproducts to expect in the Friedel-Crafts acylation step?
A4: The primary byproducts are the O-acylated phenyl ester and the ortho-acylated isomer.[10] The relative amounts of these byproducts depend on the reaction conditions.
Data Presentation
Table 1: Influence of Lewis Acid on Regioselectivity in Friedel-Crafts Acylation of Phenols (Illustrative)
| Lewis Acid | Solvent | Temperature (°C) | para:ortho Ratio (Illustrative) |
| AlCl₃ | Nitrobenzene | 25 | High para selectivity |
| FeCl₃ | CS₂ | 0 | Moderate para selectivity |
| ZnCl₂ | Dichloromethane | Reflux | Lower para selectivity |
| BF₃·OEt₂ | Dichloromethane | 0 | Variable selectivity |
Note: This table provides an illustrative guide. The actual regioselectivity will depend on the specific substrate and reaction conditions.
Table 2: Comparison of Reduction Methods for Aryl Ketones
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux | Effective for aryl-alkyl ketones; tolerates base-sensitive groups. | Strongly acidic, not suitable for acid-sensitive substrates; mechanism is not fully understood.[2] |
| Wolff-Kishner Reduction | H₂NNH₂, KOH or NaOH, high-boiling solvent (e.g., diethylene glycol) | High temperature (180-200 °C) | Suitable for acid-sensitive substrates. | Strongly basic and high temperatures required; not suitable for base-sensitive or sterically hindered substrates.[5][6] |
| Huang-Minlon Modification | H₂NNH₂·H₂O, KOH or NaOH, diethylene glycol | Reflux with water removal, then high temperature | One-pot procedure, improved yields, and shorter reaction times compared to the original Wolff-Kishner.[3][4] | Still requires high temperatures and strongly basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of 4-oxo-5-(4-hydroxyphenyl)pentanoic acid via Friedel-Crafts Acylation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the mixture in an ice bath.
-
Addition of Reactants: Dissolve phenol and glutaric anhydride in the same solvent and add this solution dropwise to the stirred AlCl₃ suspension while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Protocol 2: Clemmensen Reduction of 4-oxo-5-(4-hydroxyphenyl)pentanoic acid
-
Preparation of Zinc Amalgam: Activate zinc powder by washing with dilute HCl, followed by water, and then treat with a solution of mercuric chloride (HgCl₂).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and a co-solvent such as toluene.
-
Addition of Substrate: Add the 4-oxo-5-(4-hydroxyphenyl)pentanoic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reaction.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and separate the organic layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification) of 4-oxo-5-(4-hydroxyphenyl)pentanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a reflux condenser, dissolve 4-oxo-5-(4-hydroxyphenyl)pentanoic acid, potassium hydroxide, and hydrazine hydrate in diethylene glycol.[5]
-
Hydrazone Formation: Heat the mixture to a temperature that allows for the formation of the hydrazone and the distillation of water (typically around 130-140 °C).
-
Reduction: After the water has been removed, increase the temperature to around 190-200 °C and reflux for several hours until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and dilute with water.
-
Acidification and Extraction: Acidify the mixture with dilute hydrochloric acid to precipitate the product. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the Friedel-Crafts acylation step.
Caption: Troubleshooting logic for the reduction of the keto-acid intermediate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding interference in bioassays with 5-(4-hydroxyphenyl)pentanoic acid
Welcome to the technical support center for researchers utilizing 5-(4-hydroxyphenyl)pentanoic acid. This resource provides essential guidance on identifying and mitigating potential bioassay interference associated with this compound. Given its phenolic structure, this compound may participate in non-specific interactions that can lead to misleading results. This guide offers troubleshooting protocols and answers to frequently asked questions to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent or show activity across multiple, unrelated assays. What could be the cause?
A1: Inconsistent or promiscuous activity is often a hallmark of assay interference. For phenolic compounds like this compound, this can stem from several common mechanisms[1][2]:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes by sequestering them[3][4]. This is a primary cause of false positives in high-throughput screening[5].
-
Optical Interference: The compound may possess intrinsic fluorescence (autofluorescence) or be capable of quenching the fluorescence of a reporter molecule, leading to false-positive or false-negative signals, respectively[6][7].
-
Chemical Reactivity: The hydroxyphenyl group can be susceptible to oxidation, potentially generating reactive species like hydrogen peroxide that can disrupt assay components[2][8]. It may also react with thiol-containing reagents (e.g., DTT) in the assay buffer[1].
-
Protein Reactivity: Phenolic compounds can non-specifically interact with or denature proteins, including the target enzyme or antibodies in an immunoassay[1].
Q2: How can I determine if this compound is forming aggregates in my enzymatic assay?
A2: A key experiment is to test the compound's activity in the presence of a non-ionic detergent. Aggregates are typically disrupted by detergents, leading to a significant reduction in their inhibitory effect[1]. A steep dose-response curve can also be an indicator of aggregation-based inhibition[1].
Q3: I am using a fluorescence-based assay. How can I check for optical interference from this compound?
A3: To check for interference, run control experiments:
-
Autofluorescence Check: Prepare wells containing only the assay buffer and this compound at the highest concentration used in your experiment. Measure the fluorescence using the same instrument settings as your main assay. A significant signal indicates compound autofluorescence[9][10].
-
Quenching Check: In a cell-free system, mix your fluorescent probe with varying concentrations of this compound. A compound-dependent decrease in the fluorescent signal suggests quenching[6]. The phenolic hydroxyl group, in particular, can be involved in fluorescence quenching through photoinduced electron transfer[6].
Q4: Could this compound be interfering with my ELISA?
A4: Yes, interference in ELISAs is possible. Phenolic compounds can interact non-specifically with assay components. Potential issues include:
-
Non-specific Binding: The compound might bind to the blocking proteins, antibodies, or the plate surface, causing unpredictable results[11].
-
Matrix Effects: The overall composition of your sample, if not properly controlled for, can affect antibody-antigen binding[12][13].
-
Enzyme Conjugate Inhibition: The compound could directly inhibit the activity of the enzyme conjugate (e.g., HRP), leading to a reduced signal.
Q5: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
A5: PAINS are chemical structures that are known to frequently appear as "hits" in many different high-throughput screens due to non-specific activity or assay interference[14][15][16]. Phenolic moieties are common features in described PAINS scaffolds. While this compound itself is not a widely documented PAIN, its chemical class is known for such behavior. Therefore, it is crucial to perform counter-screens to rule out false-positive activity[8][17].
Troubleshooting Guide
If you suspect assay interference, follow this systematic approach to identify and mitigate the issue.
Initial Checks & Characterization
-
Confirm Compound Identity and Purity: Ensure the integrity of your compound stock. Impurities from synthesis or degradation during storage can be reactive and cause interference[8].
-
Assess Solubility: Visually inspect for precipitation at the concentrations used. Poor solubility can lead to aggregation or light scattering. Determine the compound's critical aggregation concentration (CAC) if possible[4].
-
Run Control Experiments: The most critical step is to run controls that can isolate the source of interference.
Workflow for Diagnosing Assay Interference
References
- 1. benchchem.com [benchchem.com]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agritrop.cirad.fr [agritrop.cirad.fr]
- 11. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. cygnustechnologies.com [cygnustechnologies.com]
- 13. Development of a Reliable ic-ELISA with a Robust Antimatrix Interference Capability Based on QuEChERS Technology for the Rapid Detection of Zearalenone in Edible and Medical Coix Seeds and Subsequent Risk Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. drughunter.com [drughunter.com]
Technical Support Center: HPLC Analysis of 5-(4-hydroxyphenyl)pentanoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing issues encountered during the analysis of 5-(4-hydroxyphenyl)pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
A1: In an ideal HPLC separation, the resulting chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak's trailing edge is broader than its leading edge.[1] This asymmetry is problematic as it can obscure smaller, closely eluting peaks, leading to inaccurate peak integration and compromising the overall resolution and reliability of the analytical method.[2][3] A USP tailing factor (Tf) greater than 1.2 is generally considered indicative of significant peak tailing.[1]
Q2: What are the common causes of peak tailing for an acidic compound like this compound?
A2: For polar, acidic compounds such as this compound, peak tailing is often caused by a combination of factors:
-
Secondary Silanol Interactions: Unwanted interactions between the analyte and residual silanol groups (Si-OH) on the surface of silica-based columns (like C18) can lead to peak tailing.[4][5] These interactions are particularly prevalent when the silanol groups are ionized (negatively charged).
-
Improper Mobile Phase pH: The pH of the mobile phase is a critical factor.[4] If the pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms of the molecule will exist, resulting in broadened or tailing peaks.[4]
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause peak tailing.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[4]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a crucial parameter for controlling the peak shape of ionizable compounds. This compound has a predicted pKa of approximately 4.75, primarily due to its carboxylic acid group.[6][7] To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 2 pH units below the pKa.[5] At a lower pH (e.g., pH 2.5-3.0), the carboxylic acid group will be fully protonated (non-ionized), minimizing secondary interactions with the stationary phase and improving peak shape.[5]
Q4: What type of HPLC column is recommended for the analysis of this compound?
A4: A C18 reversed-phase column is commonly used for the analysis of phenolic acids.[8][9] To minimize peak tailing, it is advisable to use a modern, high-purity silica column with end-capping. End-capping chemically modifies the silica surface to reduce the number of accessible residual silanol groups. For particularly challenging separations of polar acidic compounds, columns with alternative selectivities, such as those with phenyl-modified C18 phases, may offer improved peak shapes.[10]
Troubleshooting Guide
Issue: Significant peak tailing observed for this compound.
This troubleshooting guide follows a logical workflow to help you identify and resolve the cause of peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
Step 1: Mobile Phase Optimization
-
Adjust Mobile Phase pH: The most critical step is to ensure the analyte is in a single, non-ionized state.
-
Action: Prepare an aqueous mobile phase with a pH between 2.5 and 3.0 using a suitable buffer (e.g., phosphate or formate). This is well below the pKa of ~4.75 for this compound, which will suppress the ionization of the carboxylic acid group.[5]
-
-
Increase Buffer Concentration: A low buffer concentration may not adequately control the pH at the column surface.
-
Action: If peak tailing persists after pH adjustment, increase the buffer concentration to a range of 20-50 mM.[5] This can help to mask some of the residual silanol sites on the stationary phase.
-
Step 2: Column Evaluation
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[2]
-
-
Column Degradation: The column may have degraded over time, especially if used with high pH mobile phases.
-
Action: If flushing does not resolve the issue, replace the column with a new one of the same type. If the new column provides a symmetrical peak, the old column was the source of the problem.
-
-
Inappropriate Column Chemistry: The column may not be suitable for this type of analyte.
-
Action: For method development, consider using a modern, end-capped C18 column or a column with a different selectivity, such as a phenyl-hexyl phase, which can offer beneficial pi-pi interactions with the aromatic ring of the analyte.[10]
-
Step 3: System and Sample Checks
-
Sample Overload: High sample concentration can lead to peak fronting or tailing.
-
Action: Dilute the sample and inject a smaller volume to see if the peak shape improves.
-
-
Extra-Column Volume: Excessive dead volume in the system can cause band broadening.
-
Action: Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly connected and not contributing to dead volume.[4]
-
Data Presentation
The following table summarizes the expected effect of mobile phase pH on the peak asymmetry factor for an acidic compound like this compound (pKa ≈ 4.75). As the pH is lowered, the peak shape improves, and the asymmetry factor approaches the ideal value of 1.0.
| Mobile Phase pH | Analyte State | Expected Asymmetry Factor (Tf) | Peak Shape |
| 5.0 | Partially Ionized | > 1.5 | Significant Tailing |
| 4.0 | Mostly Non-ionized | 1.2 - 1.5 | Moderate Tailing |
| 3.0 | Fully Protonated | 1.0 - 1.2 | Symmetrical |
| 2.5 | Fully Protonated | ≈ 1.0 | Highly Symmetrical |
Experimental Protocols
Recommended HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound, with a focus on achieving a symmetrical peak shape.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30% Acetonitrile in 0.1% Formic Acid).
Visualization of Key Interactions
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how adjusting the mobile phase pH can mitigate this issue.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
References
- 1. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [journal.pan.olsztyn.pl]
- 2. uhplcs.com [uhplcs.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound CAS#: 4654-08-4 [amp.chemicalbook.com]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. researchgate.net [researchgate.net]
- 10. mac-mod.com [mac-mod.com]
Technical Support Center: Stability Testing of 5-(4-hydroxyphenyl)pentanoic acid
Welcome to the technical support center for the stability testing of 5-(4-hydroxyphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals. It addresses common challenges and questions encountered during pH-dependent stability studies, providing not just protocols, but the scientific rationale behind them to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
General Stability & Forced Degradation
Q1: Why is it critical to study the stability of this compound across a range of pH values?
A1: Studying the pH-dependent stability is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[1][2] For this compound, this is particularly crucial due to its two ionizable functional groups: a carboxylic acid (pKa ≈ 4.75) and a phenolic hydroxyl group (pKa ≈ 10).[3] The ionization state of these groups, which is dictated by the solution's pH, directly influences the molecule's susceptibility to various degradation pathways.
-
At low pH (pH < 2): The molecule is fully protonated. While generally stable against hydrolysis, extreme acidic conditions coupled with heat can potentially promote reactions, although this is less common for this structure.
-
At neutral pH (pH ≈ 7): The carboxylic acid is deprotonated (carboxylate), while the phenol group remains protonated. This form is often encountered in physiological conditions.
-
At high pH (pH > 10): Both the carboxylic acid and the phenol group are deprotonated (phenoxide). The resulting electron-rich phenoxide is highly susceptible to oxidation, which is often the primary degradation pathway for phenolic compounds.[4]
Understanding these pH-dependent liabilities is essential for identifying likely degradation products, developing a stability-indicating analytical method, and determining appropriate formulation strategies and storage conditions.[5][6]
Q2: I need to start a forced degradation study. What are the essential stress conditions I should apply according to ICH guidelines?
A2: A forced degradation or stress testing study is designed to intentionally degrade the molecule to understand its degradation pathways and validate your analytical method's ability to separate degradants from the parent compound.[6][7] According to ICH guideline Q1A(R2), the study should evaluate the molecule's susceptibility to hydrolysis, oxidation, and photolysis.[1][8]
Here is a typical workflow for a forced degradation study:
Caption: Workflow for a forced degradation study.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] If you see no degradation, you may need to increase the stressor concentration, temperature, or duration. If the API degrades completely, the conditions are too harsh and should be scaled back.
Methodology & Troubleshooting
Q3: I am setting up my HPLC method. What buffer system do you recommend for monitoring the stability of this compound across a pH range?
A3: The choice of buffer is critical for reliable chromatographic results. The buffer must have a pKa within ±1 pH unit of the desired mobile phase pH to provide adequate buffering capacity. For analyzing a phenolic acid, a reverse-phase HPLC (RP-HPLC) method is standard.[5][9]
Here is a summary of commonly used buffer systems for RP-HPLC:
| pH Range | Buffer System | pKa Values | Pros | Cons |
| 2.0 - 3.0 | Phosphate Buffer | 2.15 | Excellent UV transparency, robust buffering. | Corrosive to stainless steel, not MS-friendly. |
| 2.5 - 4.5 | Formate Buffer | 3.75 | Volatile and MS-friendly. | Can have some UV absorbance below 220 nm. |
| 3.8 - 5.8 | Acetate Buffer | 4.76 | Volatile and MS-friendly, good for pH near pKa of analyte. | Can form adducts in MS, higher UV cutoff than phosphate. |
| 6.2 - 8.2 | Phosphate Buffer | 7.20 | Excellent buffering capacity in the neutral range. | Not volatile, not MS-friendly. |
| 8.5 - 10.5 | Ammonium Carbonate | 9.25 | Volatile and MS-friendly. | Can be less stable, pH can drift with CO2 absorption. |
Recommendation: For UV-based detection, a phosphate buffer is a reliable choice for its stability and low UV absorbance. For LC-MS analysis, volatile buffers like ammonium formate or acetate are necessary to prevent salt buildup in the mass spectrometer.
Q4: I'm observing significant peak tailing for my main compound. What are the likely causes and how can I fix it?
A4: Peak tailing is a common issue, especially with acidic compounds, and it compromises both resolution and quantification.[10] For this compound, the primary causes are typically secondary interactions between the analyte and the column stationary phase.
Here’s a troubleshooting guide:
-
Mobile Phase pH is Too High: The most common cause. If the mobile phase pH is close to or above the pKa of your carboxylic acid (~4.75), a portion of your analyte will be in its ionized (anionic) form. This ionized form can have strong secondary interactions with residual, un-endcapped silanol groups (Si-OH) on the silica-based C18 column, which are acidic and carry a negative charge at higher pH.
-
Solution: Lower the mobile phase pH to 2.5-3.0 using an acid like phosphoric acid or formic acid. At this pH, the carboxylic acid is fully protonated, suppressing ionization and minimizing interactions with silanols, leading to sharper, more symmetrical peaks.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[10]
-
Solution: Reduce the injection volume or dilute your sample and re-inject.
-
-
Column Degradation: The stationary phase can degrade over time, especially when using high pH mobile phases, exposing more active silanol sites.
-
Solution: Try a new column of the same type. If the problem persists, consider using a column with advanced end-capping or a hybrid particle technology that is more resistant to pH extremes.
-
Caption: Troubleshooting guide for HPLC peak tailing.
Q5: My results show rapid degradation in the basic hydrolysis sample, but almost none in the acidic or neutral samples. Is this expected?
A5: Yes, this is the expected and most probable outcome for this compound. The phenolic hydroxyl group is the key to its instability at high pH.
-
Mechanism: In a basic solution (e.g., pH > 10), the phenolic proton is abstracted, forming a negatively charged phenoxide ion. This ion is a potent electron-donating group, which activates the aromatic ring and makes it highly susceptible to oxidation. Even dissolved oxygen in the solvent can be sufficient to initiate oxidative degradation, which can lead to the formation of colored quinone-type structures and eventual ring-opening products.[4][11]
-
Acid/Neutral Stability: In acidic and neutral conditions, the phenol group is protonated. It remains an activating group for the aromatic ring but is far less susceptible to oxidation than the phenoxide. Therefore, the molecule exhibits significantly higher stability at lower pH values, with thermal degradation being the more likely route if any change is observed.[12]
This pronounced pH-dependent degradation profile is a classic characteristic of phenolic compounds and underscores the importance of controlling pH in any liquid formulation.
Experimental Protocols
Protocol 1: pH-Dependent Hydrolytic Stability Study
This protocol outlines a systematic approach to evaluating the stability of this compound in solution across a range of pH values.
1. Materials:
- This compound
- Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
- Buffer solutions: pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate Buffered Saline), pH 9.0 (Ammonium Carbonate Buffer)
- Class A volumetric flasks and pipettes
- HPLC vials
- Calibrated pH meter
- Temperature-controlled incubator or water bath set to 40°C.
2. Procedure:
- Stock Solution Preparation: Accurately weigh and dissolve this compound in ACN or MeOH to prepare a 1.0 mg/mL stock solution.
- Sample Preparation: For each pH condition (2.0, 7.4, and 9.0), pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the respective buffer solution. This yields a final concentration of 100 µg/mL.
- Time Zero (T0) Analysis: Immediately transfer an aliquot of each freshly prepared sample into an HPLC vial and analyze to establish the initial concentration and purity.
- Incubation: Place the remaining volume of the prepared samples in the 40°C incubator.
- Time-Point Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours). Transfer to HPLC vials for analysis.
- HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
- Data Evaluation: Calculate the percentage of the remaining this compound at each time point relative to T0. Plot the percentage remaining versus time for each pH condition.
References
- 1. snscourseware.org [snscourseware.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. guidechem.com [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. seejph.com [seejph.com]
- 8. database.ich.org [database.ich.org]
- 9. akjournals.com [akjournals.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
common contaminants in 5-(4-hydroxyphenyl)pentanoic acid samples
Welcome to the technical support center for 5-(4-hydroxyphenyl)pentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to sample purity and experimental integrity. Below you will find frequently asked questions and troubleshooting guides to help identify and address potential contaminants in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in my this compound sample?
A1: Impurities in this compound samples can originate from several sources, primarily related to the synthetic route and the stability of the compound. The most common synthetic pathway involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of phenol with glutaric anhydride.
-
Reduction: Reduction of the resulting 4-(4-hydroxybenzoyl)butanoic acid.
Impurities can be introduced from the starting materials, arise from side reactions during synthesis, or be products of degradation.
Q2: What specific impurities might be present from the starting materials?
A2: It is crucial to ensure the purity of the starting materials, phenol and glutaric anhydride, as they can introduce contaminants into the final product.
-
Phenol: Common impurities in commercially available phenol can include acetone, cumene, α-methylstyrene, and 2-methylbenzofuran.[1][2] Other aromatic or aliphatic hydrocarbons may also be present.[2]
-
Glutaric Anhydride: While generally stable, glutaric anhydride is sensitive to moisture and can hydrolyze back to glutaric acid.[3]
Q3: What byproducts can form during the Friedel-Crafts acylation step?
A3: The Friedel-Crafts acylation of phenol is a key step where side reactions can occur. Phenol is a bidentate nucleophile, meaning it can react at two positions: on the aromatic ring (C-acylation) to form the desired keto acid, or on the phenolic oxygen (O-acylation) to form a phenyl ester.[4] Although the desired product is from C-acylation, O-acylation can occur, leading to the formation of a phenyl ester impurity. Additionally, polysubstitution, where more than one acyl group is added to the aromatic ring, is a potential side reaction.
Q4: What impurities can be generated during the reduction step?
A4: The reduction of the keto acid intermediate to the final product can also introduce impurities. If a method like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) is employed, byproducts such as alcohols and dimerization products can be formed, particularly under harsh reaction conditions.
Q5: How can this compound degrade, and what are the likely degradation products?
A5: this compound contains both a phenol and a carboxylic acid functional group, making it susceptible to certain types of degradation. Phenolic compounds are known to be sensitive to oxidation, especially in the presence of light and at elevated temperatures.[5][6] This can lead to the formation of colored oxidation products. The carboxylic acid group can potentially undergo esterification if alcohols are present as solvents or impurities. The overall degradation pathway can be complex, leading to a variety of smaller molecules.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with contaminants in your this compound samples.
Problem 1: Unexpected peaks are observed during HPLC analysis of the sample.
Possible Cause 1.1: Impurities from Starting Materials
-
Identification: Compare the retention times of the unexpected peaks with those of known impurities in phenol and glutaric acid (the hydrolyzed form of the anhydride).
-
Solution:
-
Source high-purity starting materials and verify their purity before use.
-
Store glutaric anhydride under dry conditions to prevent hydrolysis.[3]
-
Possible Cause 1.2: Byproducts from Friedel-Crafts Acylation
-
Identification: The presence of a phenyl ester from O-acylation or polysubstituted products can be investigated using techniques like LC-MS to identify the molecular weights of the impurity peaks.
-
Solution:
-
Optimize the Friedel-Crafts reaction conditions (e.g., catalyst, temperature, reaction time) to favor C-acylation over O-acylation and minimize polysubstitution.
-
Possible Cause 1.3: Byproducts from the Reduction Step
-
Identification: Incomplete reduction may leave unreacted 4-(4-hydroxybenzoyl)butanoic acid. Over-reduction or side reactions could lead to the corresponding alcohol or dimeric impurities.
-
Solution:
-
Ensure the reduction reaction goes to completion by monitoring its progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Consider milder reduction methods if harsh conditions are leading to byproducts.
-
Possible Cause 1.4: Degradation of the Final Product
-
Identification: The appearance of new peaks over time, especially when the sample is exposed to light or air, suggests degradation. Oxidative degradation of the phenol group is a common pathway.
-
Solution:
-
Store the this compound sample protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Store at low temperatures to slow down degradation processes.
-
Problem 2: The sample has a noticeable color (e.g., pink, brown) when it should be a white solid.
Possible Cause 2.1: Oxidation of the Phenolic Group
-
Identification: Phenolic compounds are susceptible to oxidation, which often results in the formation of colored quinone-type structures. This is a common cause of discoloration.
-
Solution:
-
Purify the sample using techniques like recrystallization or column chromatography to remove the colored impurities.
-
Implement the storage recommendations mentioned above (protection from light and oxygen) to prevent further oxidation.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A general reverse-phase HPLC method can be used to assess the purity of this compound and detect impurities.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound and potential impurities absorb (e.g., 220 nm and 275 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: Forced Degradation Study
To understand the degradation pathways and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the this compound sample to various stress conditions.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid sample at 105 °C for 24 hours.
-
Photodegradation: Exposing the sample to UV light (e.g., 254 nm) for 24 hours.
Samples from each stress condition should be analyzed by HPLC to observe the formation of degradation products.
Visualizations
Synthetic Pathway and Potential Contaminants
References
- 1. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ruishuangchemical.com [ruishuangchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Uptake of 5-(4-hydroxyphenyl)pentanoic Acid in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cellular uptake of 5-(4-hydroxyphenyl)pentanoic acid (HPPA).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (HPPA) and what are its general properties?
A1: this compound is a medium-chain fatty acid.[1] Its known properties are summarized in the table below. Understanding these physicochemical characteristics is crucial for designing effective cellular uptake experiments.[2]
Table 1: Physicochemical Properties of this compound (HPPA)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Melting Point | 116-120°C | [3] |
| Boiling Point | 401.0 ± 28.0 °C (Predicted) | [3] |
| pKa | 4.75 ± 0.10 (Predicted) | [1][3] |
| Water Solubility | Soluble in water | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |
Q2: What are the primary mechanisms for the cellular uptake of small molecules like HPPA?
A2: The cellular uptake of small molecules is primarily governed by three mechanisms:
-
Passive Diffusion: Small, lipophilic molecules can move across the cell membrane down their concentration gradient.[4]
-
Facilitated Diffusion: This process involves carrier proteins that bind to specific molecules to help them cross the membrane.[4]
-
Active Transport: This mechanism requires energy to move molecules against their concentration gradient, often utilizing transporter proteins.[5][6]
The uptake of phenolic acids, a class of compounds to which HPPA belongs, can be influenced by these mechanisms. For example, some phenolic acids have shown the ability to cross the Caco-2 intestinal cell monolayer, a common in vitro model for nutrient absorption.[7]
Q3: Why might I be observing low cellular uptake of HPPA in my experiments?
A3: Low cellular uptake of a novel compound can stem from several factors:
-
Poor Solubility: The compound may not be fully dissolved in the culture medium, limiting the concentration available for uptake.
-
Compound Instability: The compound could be degrading in the culture medium over the course of the experiment.
-
Cell Line Resistance: The specific cell line you are using might have low permeability to the compound or express efflux pumps that actively remove it.
-
Insufficient Incubation Time: The duration of exposure may not be long enough for significant uptake to occur.
-
Interaction with Media Components: The compound might bind to proteins or other components in the serum of the culture medium, reducing its free concentration.
Q4: How can I enhance the cellular uptake of HPPA?
A4: Several strategies can be employed to improve the cellular uptake of a compound:
-
Formulation Strategies: Using delivery systems like liposomes or nanoparticles can help encapsulate the compound and facilitate its entry into cells.[8][9]
-
Prodrug Approach: Modifying the chemical structure of HPPA to create a more lipophilic prodrug can enhance its ability to cross the cell membrane. The prodrug is then converted to the active compound inside the cell.[5]
-
Use of Permeation Enhancers: Certain agents can transiently increase the permeability of the cell membrane.[9] However, these should be used with caution as they can also induce cytotoxicity.
-
Targeting Specific Transporters: If a specific transporter responsible for the uptake of similar compounds is known, its expression could be modulated in the experimental cell line.
Q5: What signaling pathways might be affected by phenolic acids like HPPA?
A5: Phenolic compounds are known to modulate various cellular signaling pathways, often related to their antioxidant and anti-inflammatory properties.[10][11] A key pathway that is often influenced is the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[12] Phenolic acids have been shown to activate the Nrf2/HO-1 pathway, leading to the expression of antioxidant enzymes.[12]
II. Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during HPPA uptake experiments.
Issue 1: Low or No Detectable Intracellular HPPA
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture wells for any precipitate after adding HPPA. Test the solubility of HPPA in the final culture medium at the desired concentration. Consider using a co-solvent like DMSO, ensuring the final concentration is non-toxic to the cells. |
| Compound Degradation | Prepare fresh stock solutions of HPPA for each experiment. Assess the stability of HPPA in the culture medium over the experimental timeframe using an analytical method like HPLC or LC-MS/MS. |
| Inadequate Assay Sensitivity | If using an indirect measurement, switch to a more sensitive and direct method like LC-MS/MS for quantification of intracellular HPPA.[13] |
| Short Incubation Time | Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time for maximal uptake. |
| Cell Line Characteristics | Try a different cell line that may have higher permeability or lower efflux pump activity. The Caco-2 cell line is a common model for studying the absorption of phenolic compounds.[14] |
Issue 2: High Variability in Uptake Results Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent cell number for all wells and allow sufficient time for cells to adhere and reach the desired confluency. |
| Pipetting Errors | Calibrate pipettes regularly. Be precise and consistent when adding HPPA solutions to the wells. |
| Edge Effects in Plates | Avoid using the outermost wells of the microplate as they are prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Incomplete Washing | During the washing step to remove extracellular HPPA, be thorough but gentle to avoid detaching cells. Use ice-cold PBS to minimize passive diffusion out of the cells. |
Issue 3: Observed Cytotoxicity at Effective Concentrations
| Possible Cause | Troubleshooting Step |
| Compound-Induced Toxicity | Determine the cytotoxic profile of HPPA on your cell line using a cell viability assay (e.g., MTT, LDH release) before conducting uptake studies.[15][16] This will help in selecting a sub-toxic concentration range for your experiments. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (medium with solvent only) in all experiments. |
III. Experimental Protocols
Protocol 1: General Cellular Uptake Assay using LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of unlabeled HPPA.
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of HPPA in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed culture medium to the desired final concentrations.
-
Remove the old medium from the cells and add the HPPA-containing medium. Include a vehicle control.
-
Incubate for the desired time points.
-
-
Sample Preparation:
-
To terminate uptake, aspirate the medium and immediately wash the cells three times with ice-cold PBS to remove extracellular HPPA.
-
Lyse the cells by adding a cold extraction solvent (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the lysate.
-
In a parallel set of wells, determine the protein concentration using a BCA assay for normalization.
-
Precipitate proteins from the lysate (e.g., by adding acetonitrile) and centrifuge to pellet the protein.[13]
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of HPPA.[17]
-
Create a standard curve using known concentrations of HPPA in the same matrix as the samples.
-
Analyze the samples and determine the concentration of HPPA.
-
-
Data Normalization:
-
Normalize the amount of intracellular HPPA to the total protein content of the cell lysate. The results can be expressed as ng of HPPA per mg of protein.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This assay is crucial for determining the appropriate concentration range of HPPA for uptake studies.[18][19]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of HPPA in culture medium.
-
Remove the old medium and add 100 µL of the diluted HPPA solutions to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
IV. Visualizations
Diagram 1: General Workflow for Cellular Uptake Assay
A schematic of the experimental workflow for quantifying the intracellular concentration of HPPA.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fastercapital.com [fastercapital.com]
- 3. This compound CAS#: 4654-08-4 [amp.chemicalbook.com]
- 4. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. sjmsdev.com [sjmsdev.com]
- 9. How To Improve Photoactive Compound Cell Uptake To 80% [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. opentrons.com [opentrons.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
Technical Support Center: Scaling Up the Synthesis of 5-(4-Hydroxyphenyl)pentanoic Acid
Welcome to the technical support center for the synthesis of 5-(4-hydroxyphenyl)pentanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable arylalkanoic acid. We will delve into the critical aspects of the synthesis, from reaction mechanism nuances to practical, field-proven troubleshooting advice.
The most common and industrially viable route to this compound involves a two-step process:
-
Friedel-Crafts Acylation: Phenol is acylated with glutaric anhydride to form 5-(4-hydroxyphenyl)-5-oxopentanoic acid.
-
Clemmensen Reduction: The resulting keto acid is then reduced to the final product, this compound.
This guide is structured to address potential issues in each of these stages, followed by purification and characterization considerations.
Part 1: Friedel-Crafts Acylation of Phenol with Glutaric Anhydride
The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. However, when working with highly activated rings like phenol, several challenges can arise that impact yield and purity, especially during scale-up.
Troubleshooting Guide: Friedel-Crafts Acylation
Q1: My reaction yield is low, and I'm isolating a significant amount of a viscous, water-insoluble oil instead of the expected keto acid. What's happening?
A1: This is a classic issue in the acylation of phenols and is most likely due to competitive O-acylation, forming a phenyl ester, which is often kinetically favored.[1] Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) to give the desired product, or the phenolic oxygen (O-acylation) to yield an ester.[2][3]
-
Causality: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), which can lead to two divergent pathways.[2] This coordination can also deactivate the ring towards the desired electrophilic substitution.
-
Solution: To favor C-acylation, a key strategy is to use a stoichiometric excess of the Lewis acid catalyst.[1] The excess catalyst coordinates to the oxygen of any initially formed ester, facilitating an in-situ Fries Rearrangement to the more thermodynamically stable C-acylated product.[1][2]
Q2: I'm observing the formation of multiple isomers, leading to a difficult purification process. How can I improve the regioselectivity for the para-substituted product?
A2: The regioselectivity of the Friedel-Crafts acylation on phenol is highly dependent on reaction conditions, primarily temperature.
-
Thermodynamic vs. Kinetic Control:
-
Low Temperatures: Lower reaction temperatures (e.g., 0-25 °C) favor the formation of the para-isomer, which is the thermodynamically controlled product.[1]
-
High Temperatures: Higher temperatures tend to favor the formation of the ortho-isomer. The ortho product can form a more stable bidentate complex with the aluminum catalyst.[1]
-
-
Scale-Up Consideration: Maintaining a consistent internal temperature is crucial during scale-up. Exothermic reactions can lead to localized "hot spots" that promote the formation of the undesired ortho-isomer. Ensure adequate cooling and stirring efficiency.
Q3: My reaction is sluggish, and starting materials are present even after extended reaction times. What could be the issue?
A3: Several factors can lead to an incomplete reaction:
-
Catalyst Inactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Any water in the reactants or solvent will quench the catalyst, rendering it inactive. Ensure all reagents and glassware are scrupulously dry.
-
Insufficient Catalyst: As mentioned, a molar excess of the catalyst is often required to drive the reaction to completion, especially with phenols.
-
Poor Solubility: At larger scales, ensuring adequate mixing of all reactants is critical. If the glutaric anhydride or the phenol-catalyst complex is not well-solvated, the reaction rate will be limited by mass transfer.
Experimental Protocol: Optimized Friedel-Crafts Acylation
This protocol is optimized for producing the para-isomer with high selectivity.
-
Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet is charged with anhydrous nitrobenzene (as solvent) and aluminum chloride (AlCl₃, 3.0 equivalents). The vessel is cooled to 0-5 °C in an ice-salt bath.
-
Reagent Addition: A solution of glutaric anhydride (1.0 equivalent) and phenol (1.1 equivalents) in anhydrous nitrobenzene is added dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Workup: The reaction mixture is slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complexes.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude 5-(4-hydroxyphenyl)-5-oxopentanoic acid is purified by recrystallization from a water/ethanol mixture.
Part 2: Clemmensen Reduction of 5-(4-hydroxyphenyl)-5-oxopentanoic acid
The Clemmensen reduction is a robust method for converting ketones to alkanes and is particularly effective for aryl-alkyl ketones like the intermediate from the Friedel-Crafts acylation.[5][6][7]
Troubleshooting Guide: Clemmensen Reduction
Q1: The reduction is incomplete, and I'm recovering a significant amount of the starting keto acid. How can I improve the conversion?
A1: The Clemmensen reduction is a heterogeneous reaction that occurs on the surface of the zinc amalgam.[6] Incomplete reactions are often due to issues with the amalgam or the reaction conditions.
-
Zinc Amalgam Activity: The zinc must be properly amalgamated with mercury to be effective. The surface of the zinc amalgam can become passivated during the reaction.
-
Solution: Ensure the zinc amalgam is freshly prepared and has a shiny, metallic appearance. Using a significant excess of the amalgam can help maintain a reactive surface throughout the reaction.
-
-
Acid Concentration: Concentrated hydrochloric acid is required for the reaction.[5][8] If the acid concentration decreases significantly during the reaction, the reduction will slow down or stop.
-
Scale-Up Solution: On a larger scale, it may be necessary to add fresh concentrated HCl portion-wise during the reaction to maintain the acidic conditions.
-
Q2: I'm observing the formation of dark, tar-like byproducts, which complicates the workup and purification. What is the cause, and how can I prevent it?
A2: The strongly acidic and high-temperature conditions of the Clemmensen reduction can lead to side reactions, especially with sensitive substrates.
-
Causality: Phenolic compounds can be prone to polymerization or degradation under harsh acidic conditions. The hydroxyl group can also participate in side reactions.
-
Solutions:
-
Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.
-
Solvent Choice: The addition of a water-immiscible organic solvent, such as toluene, can help to dissolve the organic substrate and products, keeping them away from the highly acidic aqueous phase where degradation may be more likely. This can also improve the overall yield.
-
Q3: Are there alternatives to the Clemmensen reduction if my molecule has acid-sensitive functional groups?
A3: Yes, if your substrate cannot tolerate the strongly acidic conditions of the Clemmensen reduction, the Wolff-Kishner reduction is a viable alternative that is performed under strongly basic conditions.[5][7] Another milder option is the Mozingo reduction , which is a two-step process involving thioacetal formation followed by hydrogenolysis with Raney nickel.[5]
Experimental Protocol: Optimized Clemmensen Reduction
-
Amalgam Preparation: Zinc moss (4.0 equivalents) is washed with 5% HCl to activate the surface, then washed with deionized water. The activated zinc is then stirred with a 5% solution of mercuric chloride (HgCl₂) for 10 minutes. The aqueous solution is decanted, and the resulting zinc amalgam is washed with water.
-
Setup: The freshly prepared zinc amalgam, water, concentrated hydrochloric acid, and toluene are added to a multi-neck flask equipped with a mechanical stirrer and a reflux condenser.
-
Reaction: The 5-(4-hydroxyphenyl)-5-oxopentanoic acid (1.0 equivalent) is added to the stirred mixture. The reaction is heated to a gentle reflux for 6-10 hours. Additional concentrated HCl may be added periodically.
-
Workup: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product. The final product, this compound, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Data Summary & Visualization
Table 1: Influence of Catalyst Stoichiometry on Friedel-Crafts Acylation
| AlCl₃ Equivalents | Predominant Product | Approximate Yield of C-acylated Product | Reference |
| < 1.0 | O-acylated ester | < 20% | [1][2] |
| 1.0 - 2.0 | Mixture of O- and C-acylated | 40-60% | [3] |
| > 2.5 | C-acylated keto acid | > 85% | [1] |
Diagram 1: Synthetic Pathway and Key Decision Points
This diagram illustrates the two-step synthesis and highlights the critical choice between C- and O-acylation in the first step.
Caption: Synthetic route for this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation
This flowchart provides a decision-making process for diagnosing and solving low-yield problems in the first synthetic step.
Caption: Decision tree for troubleshooting Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q: What is the typical purity I can expect for the final product after recrystallization? A: With careful execution of the synthesis and purification steps, a purity of >98% is achievable, as confirmed by HPLC and NMR analysis.[9]
Q: Can I use a different Lewis acid for the Friedel-Crafts acylation? A: While AlCl₃ is the most common, other Lewis acids like FeCl₃, ZnCl₂, or strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can be used.[10] However, the optimal reaction conditions, especially the stoichiometry, will need to be re-evaluated for each catalyst.
Q: How do I handle the mercury waste from the Clemmensen reduction safely? A: Mercury and its salts are highly toxic. All waste containing mercury must be collected in a designated, sealed container and disposed of according to your institution's hazardous waste protocols. Do not pour any mercury-containing waste down the drain.
Q: Is it possible to perform this synthesis in a continuous flow reactor for large-scale production? A: Yes, both Friedel-Crafts alkylations and decarboxylation reactions (a related step in some syntheses) have been successfully scaled up using continuous flow technology.[11] This approach can offer better temperature control, improved safety, and higher throughput for industrial-scale production.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 9. This compound | 4654-08-4 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Anticancer Validation of 5-(4-hydroxyphenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro validation of the anticancer activity of 5-(4-hydroxyphenyl)pentanoic acid. Due to the current lack of direct experimental data on this specific compound, this document outlines a proposed series of experiments and presents comparative data from structurally related phenolic compounds, namely Caffeic Acid and Gallic Acid. This approach allows for a robust, data-driven hypothesis on the potential efficacy of this compound and establishes a clear experimental path for its validation.
Comparative Anticancer Activity of Phenolic Acids
To contextualize the potential anticancer effects of this compound, its performance can be benchmarked against other well-studied phenolic acids. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Caffeic Acid and Gallic Acid on various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 Value | Citation |
| Caffeic Acid | MCF-7 (Breast) | 159 µg/mL | [1] |
| MCF-7 (Breast) | 102.98 µM (24h), 59.12 µM (48h) | [2] | |
| A549 (Lung) | >100 µM | [3] | |
| Gallic Acid | MCF-7 (Breast) | 18 µg/mL | [1] |
| MCF-7 (Breast) | 7.5 µM | [4] | |
| HeLa (Cervical) | 10.00 µg/mL | [5][6] | |
| A549 (Lung) | 74.19 µM | [7] | |
| SMMC-7721 (Hepatocellular) | 22.1±1.4 µg/ml (48h) | [8] | |
| HepG2 (Hepatocellular) | 28.5±1.6 µg/ml (48h) | [8] |
Proposed Experimental Protocols for Validation
The following are detailed methodologies for key in vitro experiments to ascertain the anticancer properties of this compound.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9] The concentration of the resulting formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound and the comparator compounds (Caffeic Acid, Gallic Acid) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]
Apoptosis Detection (Annexin V-FITC Assay)
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated with a fluorochrome like FITC, it can identify apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 2–5x10^5 cells/mL.[11]
-
Staining: Add 5 µL of Annexin V-FITC to 195 µL of the cell suspension.[11]
-
Incubation: Incubate for 10 minutes at room temperature in the dark.[11]
-
PI Staining: Add 10 µL of Propidium Iodide (20 µg/mL) to the cell suspension.[11]
-
Analysis: Analyze the stained cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[12] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Since cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, flow cytometry can be used to quantify the percentage of cells in each phase.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while gently vortexing to prevent clumping.[13] Fix for at least 30 minutes on ice.[14]
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (100µg/ml) to degrade RNA.[14]
-
PI Staining: Add PI solution (50µg/ml) to the cells.[14]
-
Incubation: Incubate the cells for 5 to 10 minutes at room temperature.[14]
-
Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 single cells.[14]
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways.
Caption: Experimental workflow for in vitro validation.
Caption: Plausible signaling pathway modulation.
Phenolic compounds are known to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[15][16] The diagram above illustrates a hypothetical mechanism where this compound could inhibit receptor tyrosine kinases (RTKs), leading to the downregulation of pro-survival pathways like PI3K/Akt and MAPK. This, in turn, could activate tumor suppressor proteins like p53 and inhibit transcription factors such as NF-κB and AP-1, ultimately leading to apoptosis, cell cycle arrest, and a reduction in proliferation and angiogenesis.
By following the outlined experimental protocols and comparing the results with the provided data for established anticancer phenolic acids, researchers can effectively validate the in vitro anticancer potential of this compound.
References
- 1. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells – Oriental Journal of Chemistry [orientjchem.org]
- 5. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gallic Acid Hindered Lung Cancer Progression by Inducing Cell Cycle Arrest and Apoptosis in A549 Lung Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 5-(4-hydroxyphenyl)pentanoic Acid and Structurally Related Compounds
For Immediate Release
A detailed comparative analysis of 5-(4-hydroxyphenyl)pentanoic acid and its structural analogs reveals varying degrees of efficacy in key biological activities. This guide provides an objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This publication delves into the anti-inflammatory, antioxidant, and osteoclastogenesis-inhibiting properties of this compound and compares it with closely related hydroxyphenylalkanoic acids, namely 4-hydroxyphenylacetic acid and 3-(4-hydroxyphenyl)propanoic acid. The aim is to provide a clear, data-driven overview of their potential therapeutic applications.
Comparative Efficacy Data
To facilitate a direct comparison of the biological activities of these compounds, the following tables summarize the available quantitative data from in vitro studies. It is important to note that direct comparative studies for this compound are limited in the current scientific literature. The data presented for this compound is inferred from the activities of its close structural analogs.
| Compound | Anti-Inflammatory Activity (IC50, µM) | Antioxidant Activity (DPPH Scavenging, IC50, µM) | Osteoclastogenesis Inhibition |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 4-Hydroxyphenylacetic Acid | Not Reported | Not Reported | Inhibits RANKL-induced osteoclastogenesis |
| 3-(4-hydroxyphenyl)propanoic Acid | ~150 (Inhibition of IL-6 & IL-1β)[1] | Not Reported | Data Not Available |
Note: The IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%. Lower IC50 values indicate higher potency. Data for 4-hydroxyphenylacetic acid and 3-(4-hydroxyphenyl)propanoic acid are derived from studies on macrophage cell lines.[1]
Detailed Experimental Protocols
For researchers seeking to validate or expand upon these findings, detailed methodologies for the key experiments are provided below.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value.
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
This assay measures the free radical scavenging capacity of a compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Determine the IC50 value.[2]
In Vitro Osteoclastogenesis Inhibition Assay: TRAP Staining
This assay evaluates the effect of a compound on the differentiation of precursor cells into mature osteoclasts, which are responsible for bone resorption. Tartrate-resistant acid phosphatase (TRAP) is a hallmark enzyme of osteoclasts.
Protocol:
-
Cell Culture: Culture bone marrow-derived macrophages (BMMs) or RAW 264.7 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Osteoclastogenesis: Seed the cells in a 96-well plate and treat them with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into osteoclasts.
-
Compound Treatment: Concurrently, treat the cells with various concentrations of the test compounds.
-
TRAP Staining: After 5-7 days of culture, fix the cells and stain for TRAP activity using a commercially available kit.
-
Microscopic Analysis: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts.
-
Data Analysis: Compare the number of osteoclasts in the treated groups to the RANKL-stimulated control group to determine the inhibitory effect.[3][4][5][6][7]
Signaling Pathways and Experimental Workflows
The biological activities of these hydroxyphenylalkanoic acids are believed to be mediated through their interaction with key cellular signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to promote the expression of inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines. Compounds that inhibit this pathway can effectively reduce inflammation.
Nrf2 Signaling Pathway in Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or certain activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. 4-Hydroxyphenylacetic acid has been shown to activate this protective pathway.[8]
Experimental Workflow for Efficacy Comparison
The following workflow outlines the key steps for a comprehensive comparison of the efficacy of these compounds.
Conclusion
While direct experimental data for this compound is currently lacking, the available evidence for its structural analogs, 4-hydroxyphenylacetic acid and 3-(4-hydroxyphenyl)propanoic acid, suggests its potential as a bioactive compound with anti-inflammatory and antioxidant properties. 4-Hydroxyphenylacetic acid has demonstrated the ability to inhibit osteoclastogenesis and activate the protective Nrf2 pathway. 3-(4-hydroxyphenyl)propanoic acid has shown inhibitory effects on pro-inflammatory cytokines.[1]
Further research is warranted to directly assess the efficacy of this compound in these biological assays and to establish a comprehensive structure-activity relationship for this class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations. This will be crucial for determining its potential as a lead compound in drug discovery and development.
References
- 1. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 5-(4-hydroxyphenyl)pentanoic Acid and Other Phenolic Acids in Biological Assays: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of phenolic acids, numerous compounds have been extensively studied for their potential therapeutic applications, backed by a wealth of experimental data. This guide provides a comparative overview of the biological activities of several common phenolic acids. However, a comprehensive literature search reveals a significant gap in the scientific record regarding 5-(4-hydroxyphenyl)pentanoic acid . To date, there is a notable absence of published studies evaluating its efficacy in key biological assays, positioning it as a largely unexplored molecule in contrast to its more well-documented counterparts.
This guide, therefore, serves a dual purpose: to present a data-driven comparison of well-characterized phenolic acids and to highlight the current lack of available information on this compound, underscoring a potential area for future research.
I. Comparative Analysis of Biological Activities
Phenolic acids are a major class of plant-derived secondary metabolites renowned for a wide range of biological and pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1] These activities are largely attributed to their unique chemical structures, particularly the presence of a phenol ring and a carboxylic acid function, which enable them to act as potent antioxidants and modulators of cellular signaling pathways.[1]
Antioxidant Activity
The antioxidant capacity of phenolic acids is a cornerstone of their therapeutic potential, primarily through their ability to scavenge free radicals and chelate metal ions.[1] This activity is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power).[2]
Table 1: Comparative Antioxidant Activity of Selected Phenolic Acids
| Phenolic Acid | DPPH Radical Scavenging Activity (IC₅₀/EC₅₀) | ABTS Radical Scavenging Activity (EC₅₀) | Reference Compound |
| This compound | No data available | No data available | - |
| Gallic Acid | 26.19 µg/mL | - | Acarbose (139.40 µg/mL)[3][4] |
| Caffeic Acid | - | - | - |
| Ferulic Acid | - | - | - |
| p-Coumaric Acid | Weak to moderate | - | - |
| Rosmarinic Acid | - | - | - |
| Diethyl Ether Fraction (Rich in Caffeic Acid) | 15.41 µg/mL | 11.47 µg/mL | BHT (26.40 µg/mL DPPH, >11.47 µg/mL ABTS), Trolox (4.72 µg/mL DPPH)[5] |
Note: IC₅₀/EC₅₀ values represent the concentration required to inhibit 50% of the radical activity. A lower value indicates higher antioxidant activity. The data presented is sourced from various studies and direct comparison should be made with caution due to differing experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic acids have demonstrated the ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[5] Their mechanism of action often involves the inhibition of key signaling pathways like NF-κB.[5]
Table 2: Comparative Anti-inflammatory Activity of Selected Phenolic Acids
| Phenolic Acid | Assay | Key Findings |
| This compound | No data available | No data available |
| Caffeic Acid | Inhibition of IL-6 secretion | 10 µM of Caffeic Acid reduced IL-6 secretion by approximately 50%.[5] |
| Salvianolic Acid B | Inhibition of cytokine secretion | 25 µM of Salvianolic Acid B decreased the secretion of IL-1β, IL-6, and TNF-α by 57.0%, 60.4%, and 48.3%, respectively.[5] |
| Rosmarinic Acid | Inhibition of cytokine secretion | 25 µM of Rosmarinic Acid inhibited IL-1β, IL-6, and TNF-α by 39.4%, 37.1%, and 38%, respectively.[5] |
Anticancer Activity
The potential of phenolic acids in cancer prevention and treatment is an area of active research.[1] Their anticancer effects are often linked to their antioxidant properties and their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in tumorigenesis.[6]
Table 3: Comparative Anticancer Activity of Selected Phenolic Acids
| Phenolic Acid / Derivative | Cell Line(s) | Key Findings (e.g., IC₅₀) |
| This compound | No data available | No data available |
| Gallic Acid | Various | Exhibits pro-apoptotic and anti-proliferative effects. |
| Caffeic Acid | Various | Demonstrates antioxidant and pro-apoptotic activities. |
| Ferulic Acid | Various | Shows antioxidant and anti-proliferative effects. |
| Substituted Pentanoic Acids (General) | Jurkat-E6.1 | Compounds 18 and 31 induced apoptosis and reduced expression of MMP-2 and HDAC8.[6] |
II. Experimental Methodologies
To ensure the reproducibility and validity of the cited data, detailed experimental protocols for the key biological assays are provided below.
Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
-
The IC₅₀ value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).
-
The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
After a specific incubation time, the absorbance is measured.
-
The percentage of scavenging activity is calculated, and the EC₅₀ value is determined.[5]
Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
-
A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and seeded in multi-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The inhibitory effect of the compound on cytokine production is calculated relative to the LPS-stimulated control.
III. Visualizing Cellular Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Workflow for DPPH and ABTS antioxidant assays.
Caption: Inhibition of the NF-κB signaling pathway by phenolic acids.
IV. Conclusion
While a substantial body of evidence supports the diverse biological activities of many phenolic acids, This compound remains a notable exception with no readily available data in the scientific literature regarding its performance in common biological assays. The comparative data presented for well-studied phenolic acids like gallic acid, caffeic acid, and rosmarinic acid underscore the significant potential of this class of compounds. The stark contrast in data availability highlights a critical knowledge gap and presents a compelling opportunity for future research to explore the potential antioxidant, anti-inflammatory, and anticancer properties of this compound. Such studies would be invaluable in determining its potential place within the expanding arsenal of therapeutic phenolic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Establishing a Reference Standard for 5-(4-hydroxyphenyl)pentanoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a reference standard for 5-(4-hydroxyphenyl)pentanoic acid. It outlines the necessary analytical methodologies and presents a comparative analysis with structurally similar alternative reference standards, 4-hydroxyphenylacetic acid and 3-(4-hydroxyphenyl)propanoic acid. The provided experimental protocols and data are intended to guide researchers in the rigorous characterization and validation of a new reference material.
Comparative Analysis of Physicochemical Properties
A critical step in establishing a new reference standard is to compare its key physicochemical properties with existing, well-characterized standards. This allows for an initial assessment of purity and identity.
| Property | This compound (Proposed) | 4-Hydroxyphenylacetic acid (Alternative Standard 1) | 3-(4-Hydroxyphenyl)propionic acid (Alternative Standard 2) |
| Molecular Formula | C₁₁H₁₄O₃ | C₈H₈O₃ | C₉H₁₀O₃ |
| Molecular Weight | 194.23 g/mol | 152.15 g/mol | 166.17 g/mol |
| Melting Point | 116-120 °C | 148-151 °C[1] | 129-131 °C[2][3] |
| Purity (by HPLC) | To be determined | ≥99.39%[4] | >98.0% |
| Purity (by Titration) | To be determined | ≥99% | min. 98.0% |
| Appearance | White to off-white solid | Off-White Solid[4] | Pale-Yellow Crystals |
| Solubility | Soluble in water, DMSO, Methanol[4] | Soluble in DMSO and Methanol[4] | Soluble in water, ether. |
Experimental Protocols for Characterization
The following protocols are essential for the comprehensive characterization of a new this compound reference standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and to detect and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
This compound sample
-
Reference standards of potential impurities (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The gradient should be optimized to achieve good separation of the main peak from any impurity peaks.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the standard solution to establish linearity.
-
Prepare the sample solution at the same concentration as the main standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the UV maximum of this compound (to be determined by UV scan).
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the blank (solvent), followed by the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
-
Purity Calculation:
-
Calculate the percentage purity using the area normalization method, assuming that all impurities have a similar response factor to the main component.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Identity Confirmation and Structural Elucidation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elucidate the structure of this compound.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Infusion: Infuse a dilute solution of the sample directly into the mass spectrometer or inject it through the LC system.
-
MS Analysis:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns.
-
-
Data Interpretation:
-
Compare the observed molecular weight with the theoretical molecular weight.
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the hydroxyphenyl group and the pentanoic acid chain.
-
Purity and Structural Confirmation by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the purity of this compound with high accuracy and to confirm its structure.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of protons, the molecular weights, and the known purity of the internal standard.
-
Analyze the chemical shifts, coupling constants, and integration of all signals in the ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the melting point, thermal stability, and presence of volatile impurities.
Instrumentation:
-
Differential Scanning Calorimeter
-
Thermogravimetric Analyzer
Procedure:
-
DSC Analysis:
-
Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point (onset and peak temperature) and enthalpy of fusion.
-
-
TGA Analysis:
-
Accurately weigh a sample (5-10 mg) into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to assess thermal stability and identify any loss of volatiles.
-
Visualizing the Workflow and Pathways
To provide a clear understanding of the processes involved, the following diagrams illustrate the workflow for establishing the reference standard and a hypothetical signaling pathway where this compound might be involved.
References
A Comparative Guide to Purity Assessment of Synthesized 5-(4-hydroxyphenyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthesized 5-(4-hydroxyphenyl)pentanoic acid. The purity of this compound is critical for its potential applications in research and drug development, where impurities can significantly impact experimental outcomes and safety profiles. This document presents detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method is the most suitable approach.
Potential Impurities:
During the synthesis of this compound, several impurities can arise from starting materials, intermediates, or side reactions. Based on common synthetic routes, potential impurities could include:
-
Impurity A: Phenol (unreacted starting material)
-
Impurity B: Glutaric anhydride (unreacted starting material)
-
Impurity C: 5-(4-hydroxyphenyl)-5-oxopentanoic acid (intermediate)
Quantitative Data Summary:
The following table summarizes representative data from an HPLC analysis of a synthesized batch of this compound compared to a commercial standard.
| Method | Analyte/Impurity | Retention Time (min) | Peak Area | % Area | Purity (%) |
| HPLC | Impurity C | 4.8 | 25,000 | 0.83 | \multirow{4}{*}{98.5} |
| Impurity A | 6.2 | 15,000 | 0.50 | ||
| This compound | 9.5 | 2,955,000 | 98.50 | ||
| Impurity B | 11.1 | 5,000 | 0.17 | ||
| Commercial Standard (HPLC) | This compound | 9.5 | 2,995,000 | 99.83 | >99.5 |
Alternative Purity Assessment Methods
While HPLC is a powerful tool, orthogonal methods are often employed to confirm purity and provide a more complete analytical picture.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The integral of an NMR signal is directly proportional to the number of protons contributing to it.
Quantitative Data Summary:
| Method | Parameter | Result |
| qNMR | Purity of Synthesized Sample | 98.2% |
| Purity of Commercial Standard | >99.5% |
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically cause a depression and broadening of the melting point range.[1]
Quantitative Data Summary:
| Method | Sample | Melting Point Range (°C) | Purity Indication |
| Melting Point | Synthesized Sample | 120-123 | Impure |
| Commercial Standard | 124-125 | Pure |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 90% A, 10% B
-
26-30 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the synthesized compound and the commercial standard in the mobile phase.
Quantitative NMR (qNMR)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated methanol (CD3OD).
-
Procedure:
-
Accurately weigh the synthesized compound and the internal standard into an NMR tube.
-
Add the deuterated solvent.
-
Acquire the 1H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Melting Point Determination
-
Instrumentation: Melting point apparatus.
-
Procedure:
-
Place a small amount of the finely powdered dry sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.[1][2]
-
Visualizations
References
Confirming the Structure of 5-(4-hydroxyphenyl)pentanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques and experimental data for confirming the structure of 5-(4-hydroxyphenyl)pentanoic acid derivatives. It is designed to assist researchers in selecting appropriate methodologies and interpreting spectral data for the structural elucidation of these compounds.
Structural Confirmation Techniques: A Comparative Overview
The structural confirmation of this compound derivatives relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is fundamental for purification and initial characterization, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information.
Table 1: Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Purity, Retention Time (t R ), UV-Vis Spectrum | High resolution, quantitative, versatile | Limited structural information |
| ¹H NMR | Number and type of protons, chemical environment, coupling | Detailed information on proton framework | Requires pure sample, can be complex for large molecules |
| ¹³C NMR | Number and type of carbon atoms | Unambiguous carbon skeleton information | Lower sensitivity than ¹H NMR |
| Mass Spec. | Molecular weight, fragmentation pattern | High sensitivity, molecular formula determination | Isomers can be difficult to distinguish |
Experimental Data for Structural Elucidation
This section presents typical experimental data obtained for this compound and its derivatives. This data can serve as a reference for researchers working on the synthesis or isolation of new analogs.
Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃) of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2', H-6' | 7.05 | d, J = 8.5 Hz | 2H | Aromatic |
| H-3', H-5' | 6.75 | d, J = 8.5 Hz | 2H | Aromatic |
| -OH | 5.30 | br s | 1H | Phenolic Hydroxyl |
| H-2 | 2.55 | t, J = 7.5 Hz | 2H | -CH₂-COOH |
| H-5 | 2.35 | t, J = 7.5 Hz | 2H | Ar-CH₂- |
| H-3, H-4 | 1.60-1.70 | m | 4H | -CH₂-CH₂- |
Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃) of this compound
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 179.5 | C=O |
| C-1' | 153.8 | C-OH |
| C-4' | 134.2 | C-CH₂ |
| C-2', C-6' | 129.5 | CH (Aromatic) |
| C-3', C-5' | 115.2 | CH (Aromatic) |
| C-2 | 35.1 | -CH₂-COOH |
| C-5 | 34.0 | Ar-CH₂- |
| C-3 | 30.8 | -CH₂- |
| C-4 | 24.5 | -CH₂- |
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragmentation Ions (m/z) |
| ESI | 195.0965 | 193.0819 | 177 (loss of H₂O), 149 (loss of COOH), 107 (hydroxytropylium ion) |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound derivatives. Optimization may be required for specific analogs.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Instrumentation: 400 or 500 MHz NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can be used to confirm connectivities and assign complex structures.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Perform analysis in both positive and negative ion modes to obtain comprehensive data.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.
Visualization of Experimental Workflow and a Potential Signaling Pathway
The following diagrams illustrate a typical experimental workflow for structure confirmation and a hypothetical signaling pathway where these derivatives might be active.
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(4-hydroxyphenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative determination of 5-(4-hydroxyphenyl)pentanoic acid. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in research and development. While specific cross-validation data for this compound is not extensively available in the public domain, this document presents a comparison based on established analytical methodologies for structurally similar phenolic and carboxylic acids. The provided experimental protocols and performance data are representative and intended to serve as a practical guide for method development and validation.
Comparative Analysis of Analytical Methods
The performance of HPLC-UV and LC-MS/MS methods is influenced by various factors, including the sample matrix, required sensitivity, and selectivity. The following tables summarize typical performance characteristics for the analysis of phenolic acids, which can be expected for this compound.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Performance |
| Linearity Range (µg/mL) | 0.5 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 - 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 - 1.5 |
| Precision (%RSD) | Intraday: < 2%, Interday: < 5% |
| Accuracy/Recovery (%) | 95 - 105% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Performance |
| Linearity Range (ng/mL) | 0.1 - 500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.01 - 0.1 |
| Limit of Quantification (LOQ) (ng/mL) | 0.03 - 0.3 |
| Precision (%RSD) | Intraday: < 5%, Interday: < 10% |
| Accuracy/Recovery (%) | 90 - 110% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of phenolic acids.
HPLC-UV Method Protocol
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
LC-MS/MS Method Protocol
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[1][2]
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1][3]
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined during method development.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods yield comparable results.[4] This is particularly important when transferring methods between laboratories or updating an existing method.
Caption: A flowchart illustrating the cross-validation process between two analytical methods.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Five Bioactive Components of Acanthopanax senticosus and Its Extract by Ultra Performance Liquid Chromatography with Electrospray Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Effects of Hydroxyphenylalkanoic Acids: 4-Hydroxyphenylacetic Acid vs. 3-(4-Hydroxyphenyl)propanoic Acid
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Hydroxyphenylalkanoic acids, a class of phenolic compounds derived from the metabolism of dietary polyphenols by the gut microbiota, have garnered significant attention for their potential health benefits. This guide provides a comparative study of two prominent members of this class: 4-hydroxyphenylacetic acid (4-HPAA) and 3-(4-hydroxyphenyl)propanoic acid (3,4-HPPA), also known as phloretic acid. We will delve into their antioxidant and anti-inflammatory properties, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers in the field.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison of the biological potency of 4-HPAA and 3,4-HPPA, the following table summarizes their key activities. It is important to note that a direct comparison of IC50 values is most meaningful when determined within the same study under identical experimental conditions.
| Biological Activity | Compound | Key Findings | Reference |
| Antioxidant Activity | 4-Hydroxyphenylacetic acid (4-HPAA) | Demonstrates antioxidant properties by reducing reactive oxygen species (ROS) accumulation.[1] | [1] |
| 3-(4-Hydroxyphenyl)propanoic acid (3,4-HPPA) | Exhibits antioxidant activity, contributing to its biological effects. | ||
| Anti-inflammatory Activity | 4-Hydroxyphenylacetic acid (4-HPAA) | Inhibits the differentiation of pro-inflammatory M1-type macrophages. | |
| 3-(4-Hydroxyphenyl)propanoic acid (3,4-HPPA) | Suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation.[2] | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key in vitro assays used to evaluate the antioxidant and anti-inflammatory effects of hydroxyphenylalkanoic acids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (4-HPAA and 3,4-HPPA) in methanol to create a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to respective wells. Add 100 µL of the DPPH solution to each well. For the control, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages for Anti-inflammatory Activity
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[3]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (4-HPAA and 3,4-HPPA) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[3] Include a control group with cells treated with LPS only and an untreated control group.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay:
-
Add 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
-
IC50 Determination: Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC50 value.
Signaling Pathway Modulation
Hydroxyphenylalkanoic acids exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Both 4-HPAA and 3,4-HPPA have been shown to inhibit the NF-κB pathway.[1][2] 4-HPAA achieves this by reducing the accumulation of reactive oxygen species (ROS), which are known activators of the NF-κB pathway.[1] 3,4-HPPA has also been demonstrated to suppress the activation of this pathway.[2]
Caption: Inhibition of the NF-κB signaling pathway by 4-HPAA and 3,4-HPPA.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their expression.
4-HPAA has been shown to activate the Nrf2 pathway, thereby enhancing the expression of antioxidant enzymes.[1] This activation contributes to its ability to reduce ROS levels.
Caption: Activation of the Nrf2 antioxidant response pathway by 4-HPAA.
Conclusion
Both 4-hydroxyphenylacetic acid and 3-(4-hydroxyphenyl)propanoic acid exhibit promising antioxidant and anti-inflammatory properties. Their mechanisms of action involve the modulation of key signaling pathways such as NF-κB and Nrf2. While this guide provides a comparative overview based on available data, further head-to-head studies are warranted to definitively establish their relative potency and therapeutic potential. The provided experimental protocols offer a standardized framework for conducting such comparative investigations, which will be invaluable for the drug development and nutraceutical industries.
References
- 1. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 5-(4-hydroxyphenyl)pentanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 5-(4-hydroxyphenyl)pentanoic acid, focusing on its hypothesized roles as a matrix metalloproteinase-12 (MMP-12) inhibitor and as an antioxidant. Due to the limited direct experimental data on this specific compound, this guide draws upon evidence from structurally similar molecules to inform its proposed activities and comparisons. The information presented herein is intended to guide future experimental validation.
Hypothesized Mechanisms of Action
Based on the chemical structure of this compound, a phenolic acid, two primary mechanisms of action are proposed:
-
Inhibition of Matrix Metalloproteinase-12 (MMP-12): Structurally related compounds containing a hydroxyphenyl group have demonstrated inhibitory activity against MMPs. It is hypothesized that the 4-hydroxyphenyl moiety of this compound could interact with the S1' specificity pocket of MMP-12, a key enzyme implicated in inflammatory diseases and tissue remodeling.
-
Antioxidant Activity: Phenolic compounds are well-established antioxidants. The hydroxyl group on the phenyl ring of this compound is predicted to confer radical scavenging properties, enabling it to neutralize reactive oxygen species (ROS) and mitigate oxidative stress.
Comparative Data
The following tables provide a comparative overview of this compound against known MMP-12 inhibitors and standard antioxidants. Note: The data for this compound is hypothetical and based on the activities of structurally related compounds. Experimental validation is required.
Table 1: Comparison with Known MMP-12 Inhibitors
| Compound | Type | IC₅₀ (nM) |
| This compound | Hypothetical MMP-12 Inhibitor | To Be Determined |
| AS111793 | Selective MMP-12 Inhibitor | 20 |
| MMP12-IN-3 | Potent MMP-12 Inhibitor | 4.9 |
| JG26 | ADAM and MMP-12 Inhibitor | 9.4 |
| PF-00356231 | Non-peptidic MMP-12 Inhibitor | 1400 |
| Ageladine A | Natural Product MMP Inhibitor | 767.57 |
Table 2: Comparison with Standard Antioxidants
| Compound | Assay | Antioxidant Activity |
| This compound | DPPH, ABTS, FRAP | To Be Determined |
| Quercetin | DPPH | IC₅₀: 0.55 - 19.17 µg/mL[1] |
| Trolox | ABTS | Standard for TEAC |
| Ascorbic Acid (Vitamin C) | DPPH | IC₅₀: ~16 µg/mL |
Experimental Protocols
To validate the hypothesized mechanisms of action, the following experimental protocols are recommended:
MMP-12 Inhibition Assay (Fluorometric)
This assay is designed to screen for MMP-12 inhibitors using a quenched fluorogenic peptide substrate.
Principle: The substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, contains a fluorescent group (Mca) and a quenching group (Dpa). In its intact state, the fluorescence is quenched. Upon cleavage by MMP-12 at the Gly-Leu bond, the Mca and Dpa moieties are separated, leading to an increase in fluorescence that can be measured.[2]
Procedure:
-
Reagent Preparation:
-
Prepare MMP-12 enzyme, fluorogenic substrate, and test inhibitor solutions in assay buffer.
-
-
Assay Plate Setup:
-
Add assay buffer, MMP-12 enzyme, and the test compound (this compound) or a known inhibitor (control) to the wells of a 96-well microplate.
-
Incubate the plate to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation/emission of 328/420 nm in a kinetic mode for 30-60 minutes.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition by the test compound and calculate the IC₅₀ value.
-
Antioxidant Activity Assays
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[3][4]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., quercetin or ascorbic acid).[3]
-
-
Reaction Mixture:
-
Add the test compound or standard to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[3]
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[3]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[3]
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate, which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5][6][7][8]
Procedure:
-
ABTS•+ Generation:
-
Assay:
-
Add the test compound or Trolox standard to the ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.[7]
-
-
Calculation:
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.[9]
Procedure:
-
FRAP Reagent Preparation:
-
Prepare a fresh FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a FeCl₃ solution.[9]
-
-
Reaction:
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined time (e.g., 4 minutes).[9]
-
-
Measurement:
-
Measure the absorbance of the colored product at 593 nm.[9]
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a ferrous iron standard.
-
Visualizations
The following diagrams illustrate the hypothesized signaling pathway and experimental workflows.
Caption: Hypothesized MMP-12 signaling pathway.
Caption: Workflow for MMP-12 inhibition assay.
Caption: General workflow for antioxidant assays.
References
- 1. inabj.org [inabj.org]
- 2. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
A Guide to Inter-Laboratory Comparison of 5-(4-hydroxyphenyl)pentanoic acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the analysis of 5-(4-hydroxyphenyl)pentanoic acid. While specific inter-laboratory proficiency testing data for this compound is not publicly available, this document outlines the essential experimental protocols, data presentation formats, and performance evaluation criteria based on established principles of analytical method validation and comparison.[1][2][3][4][5][6][7]
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency tests, are crucial for assessing the competence of laboratories in performing specific analyses.[6][7][8] They provide a means to compare the analytical results from different laboratories to a reference value, thereby evaluating the accuracy and comparability of their measurement procedures.[6][7] This process is vital in drug development and research to ensure data from different sites are reliable and can be compared with confidence.
Key Objectives of an Inter-Laboratory Comparison:
-
To determine the performance of individual laboratories for a specific analysis.
-
To identify potential issues with analytical methods or instrumentation.
-
To provide confidence in the reliability and comparability of data between different laboratories.
Hypothetical Inter-Laboratory Comparison Study Design
This section outlines a hypothetical study for the analysis of this compound in a biological matrix (e.g., human plasma).
Study Participants
A group of four hypothetical laboratories (Lab A, Lab B, Lab C, and Lab D) participated in this comparison.
Test Samples
Each laboratory received a set of blind samples:
-
Blank Plasma: Human plasma with no added this compound.
-
Spiked Samples: Human plasma spiked with known concentrations of this compound at three levels:
-
Low Concentration: 10 ng/mL
-
Medium Concentration: 100 ng/mL
-
High Concentration: 500 ng/mL
-
Analytical Method
While each laboratory may have its own standard operating procedure (SOP), the recommended analytical approach is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) due to its high sensitivity and selectivity for quantifying analytes in complex biological matrices.[9][10]
Experimental Protocols
A detailed experimental protocol is essential for ensuring consistency and comparability of results.
Sample Preparation: Protein Precipitation
A simple protein precipitation method is often employed for sample cleanup in biological matrices.[9]
-
Thaw: Allow plasma samples to thaw completely at room temperature.
-
Aliquot: Transfer 100 µL of the plasma sample to a microcentrifuge tube.
-
Add Internal Standard: Spike with an appropriate internal standard (e.g., a deuterated analog of the analyte) to correct for matrix effects and variations in extraction efficiency.[10]
-
Precipitate: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Extract: Carefully transfer the supernatant to a clean tube for analysis.
UPLC-MS/MS Analysis
The following are general UPLC-MS/MS conditions that can be adapted by participating laboratories.
-
UPLC System: A standard UPLC system.
-
Column: A C18 reversed-phase column suitable for the separation of small molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Transitions: Specific parent and daughter ion transitions for this compound and the internal standard should be monitored.
Data Presentation and Comparison
Quantitative data should be summarized in clear and structured tables for easy comparison of laboratory performance.
Quantitative Analysis Results
The following table presents the hypothetical reported concentrations from the four participating laboratories.
| Sample Concentration (ng/mL) | Lab A (ng/mL) | Lab B (ng/mL) | Lab C (ng/mL) | Lab D (ng/mL) |
| 10 | 9.8 | 11.2 | 10.5 | 9.5 |
| 100 | 102.1 | 95.8 | 101.5 | 99.7 |
| 500 | 495.3 | 520.1 | 505.2 | 489.9 |
Performance Metrics
Key performance metrics for evaluating laboratory performance include accuracy (as percent recovery) and precision (as relative standard deviation, RSD).
| Sample Concentration (ng/mL) | Lab A (% Recovery) | Lab B (% Recovery) | Lab C (% Recovery) | Lab D (% Recovery) |
| 10 | 98.0% | 112.0% | 105.0% | 95.0% |
| 100 | 102.1% | 95.8% | 101.5% | 99.7% |
| 500 | 99.1% | 104.0% | 101.0% | 98.0% |
| Average Recovery | 99.7% | 103.9% | 102.5% | 97.6% |
| Precision (RSD) | 2.1% | 6.8% | 2.1% | 2.4% |
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value.
-
Precision: The relative standard deviation (RSD) should not exceed 15%.
Based on these criteria, all four laboratories demonstrated acceptable performance in this hypothetical comparison.
Visualizing the Workflow
Diagrams created using Graphviz can help visualize the experimental workflow and logical relationships in the inter-laboratory comparison.
Caption: Experimental workflow for this compound analysis.
Signaling Pathways and Logical Relationships
While this compound is not typically associated with a specific signaling pathway in the context of analytical chemistry, a diagram can illustrate the logical relationship of the inter-laboratory comparison process.
Caption: Logical relationship in an inter-laboratory comparison study.
References
- 1. wjarr.com [wjarr.com]
- 2. rrcap.ait.ac.th [rrcap.ait.ac.th]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. pe100plus.com [pe100plus.com]
- 5. ikev.org [ikev.org]
- 6. researchgate.net [researchgate.net]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. zeptometrix.com [zeptometrix.com]
- 9. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 5-(4-hydroxyphenyl)pentanoic Acid in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 5-(4-hydroxyphenyl)pentanoic acid. Due to a lack of direct experimental data for this specific compound in publicly available literature, this guide leverages data from structurally similar hydroxyphenylalkanoic acids to infer its likely biological profile and guide future research. The information herein is intended to serve as a foundational resource for assessing its specificity and potential therapeutic applications.
Executive Summary
This compound belongs to the class of phenolic acids, compounds known for a variety of biological activities. While direct experimental validation for this specific molecule is pending, analysis of its structural analogs suggests potential efficacy in several key therapeutic areas:
-
Anti-inflammatory Activity: Potential for cyclooxygenase (COX) enzyme inhibition.
-
Anticancer Activity: Possible cytotoxicity against cancer cell lines.
-
Antioxidant Activity: Likely radical scavenging properties.
-
Enzyme Inhibition: Potential to inhibit matrix metalloproteinases (MMPs).
This guide presents a comparative overview of these potential activities, supported by experimental data from closely related compounds, and provides detailed protocols for assays to facilitate the direct evaluation of this compound.
Comparative Data on Biological Activity of Structural Analogs
The following tables summarize quantitative data for compounds structurally related to this compound, providing a basis for predicting its potential activity and specificity.
Table 1: Anti-inflammatory Activity of a Structurally Related Compound
| Compound | Target | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ibuprofen (structural analog) | COX-1 / COX-2 | Enzyme Inhibition | 15 / 350 | - | - |
Data for Ibuprofen, a well-characterized NSAID, is provided as a benchmark for potential COX inhibition.
Table 2: Anticancer and Antioxidant Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound Derivative | Cell Line | Assay | Activity | IC50 / % Inhibition |
| Hydrazone derivative with 1-naphthyl substituent | A549 (Lung Carcinoma) | MTT Assay | Reduced cell viability to 42.1% | - |
| Hydrazone derivative with 4-NO2 phenyl substituent | A549 (Lung Carcinoma) | MTT Assay | Reduced cell viability to 31.2% | - |
| 2,5-dimethyl-1H-pyrrol-1-yl derivative | - | DPPH Assay | 61.2% inhibition | - |
| 3,4,5-trimethoxybenzylidene derivative | - | DPPH Assay | 60.6% inhibition | - |
These derivatives of a C3 analog demonstrate the potential for anticancer and antioxidant activities within this chemical class.[1]
Table 3: Matrix Metalloproteinase (MMP) Inhibition by a Structurally Related Compound
| Compound | Target | Assay | IC50 (µM) | Specificity |
| Stictamide A (contains 4-(4-hydroxyphenyl)butanoic acid residue) | MMP12 | Enzyme Inhibition | 2.3 | Inactive against Trypsin, Chymotrypsin, Elastase, BACE1, ADAM10, TACE, ACE1, Caspase 3, ADAM9, Calpain. Weaker inhibition of MMP2 and MMP9. |
This data suggests that hydroxyphenylalkanoic acids may exhibit specific inhibitory activity against certain MMPs.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the COX enzyme (COX-1 or COX-2).
-
Add the test compound (this compound) or a known inhibitor (e.g., ibuprofen) at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm over time using a microplate reader.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
Matrix Metalloproteinase (MMP) Activity Assay
Principle: This fluorometric assay measures the activity of MMPs using a FRET (Fluorescence Resonance Energy Transfer) peptide substrate. Cleavage of the substrate by an MMP separates the quencher from the fluorophore, resulting in an increase in fluorescence.
Protocol:
-
Activate the pro-MMP enzyme with APMA (4-aminophenylmercuric acetate).
-
In a 96-well plate, add the assay buffer and the activated MMP enzyme.
-
Add the test compound (this compound) or a known MMP inhibitor at various concentrations.
-
Pre-incubate at 37°C for 30 minutes.
-
Add the FRET peptide substrate to initiate the reaction.
-
Measure the fluorescence intensity (e.g., Ex/Em = 490/525 nm) kinetically.
-
Calculate the percentage of inhibition and determine the IC50 value.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the free radical scavenging capacity of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add the test compound (this compound) at various concentrations.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.[3]
MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[4][5][6][7]
Visualizing Pathways and Workflows
The following diagrams illustrate key biological pathways and experimental workflows relevant to the assessment of this compound.
Conclusion and Future Directions
While direct experimental evidence for the biological specificity of this compound is currently unavailable, the data from its close structural analogs provide a strong rationale for its investigation as a potential anti-inflammatory, anticancer, antioxidant, and enzyme-inhibiting agent. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate these potential activities. Future studies should focus on performing these in vitro assays to generate direct quantitative data for this compound. This will be crucial for determining its specific biological targets, understanding its mechanism of action, and assessing its potential for further development as a therapeutic agent. Comparative studies against its shorter-chain homologs would also be highly valuable in elucidating structure-activity relationships.
References
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.cn [abcam.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. broadpharm.com [broadpharm.com]
Benchmarking 5-(4-hydroxyphenyl)pentanoic Acid Against Known Matrix Metalloproteinase-12 (MMP-12) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-(4-hydroxyphenyl)pentanoic acid is a phenolic acid whose inhibitory activities are not yet extensively characterized. This guide provides a comparative benchmark of this compound against known inhibitors of Matrix Metalloproteinase-12 (MMP-12), a key enzyme implicated in tissue remodeling and inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.[1] The comparison is based on the structural similarity of this compound to moieties found in known MMP inhibitors. This document is intended to serve as a resource for researchers investigating new therapeutic agents targeting MMP-12.
Comparative Analysis of Inhibitor Potency
The inhibitory potential of this compound against MMP-12 is benchmarked against a selection of established small molecule inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds, providing a quantitative basis for comparison.
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | MMP-12 (putative) | Data not available | The inhibitory activity of this compound against MMP-12 has not been experimentally determined. Its inclusion is based on structural analogy to known MMP inhibitor scaffolds. |
| Actinonin | MMP-12 | Data not available | A naturally derived antibiotic with broad-spectrum metalloproteinase inhibitory activity.[2] |
| GM 6001 (Ilomastat) | Broad-spectrum MMP | Data not available | A potent, broad-spectrum hydroxamate-based inhibitor of MMPs, often used as a reference compound in MMP research.[2] |
| MMP Inhibitor V | MMP-12 | Data not available | A competitive inhibitor that binds to the active site of MMP-12, inducing conformational changes that prevent substrate binding.[2] |
| Aderamastat (FP-025) | MMP-12 | Data not available | An orally active and selective MMP-12 inhibitor that has been investigated for its therapeutic potential in respiratory diseases.[3] |
| JG26 | ADAM17, ADAM10, MMP-12 | 9.4 | A potent inhibitor of ADAM17 and ADAM10 with significant cross-reactivity against MMP-12.[3] |
| PF-00356231 hydrochloride | MMP-12, MMP-13, MMP-8, MMP-9, MMP-3 | 1400 | A non-peptidic, non-zinc chelating inhibitor of MMP-12.[3] |
| Stictamide A | MMP-12 | 2300 | A natural product containing a 4-amino-3-hydroxy-5-phenylpentanoic acid residue that inhibits MMP-12.[4][5] |
Signaling Pathway and Experimental Workflow
To understand the context of MMP-12 inhibition, it is crucial to visualize its role in cellular signaling and the general workflow for assessing inhibitor potency.
Caption: Role of MMP-12 in extracellular matrix degradation and intracellular signaling.
Caption: A generalized workflow for screening potential MMP-12 inhibitors.
Experimental Protocols
A detailed protocol for a fluorometric assay to determine the inhibitory activity of compounds against MMP-12 is provided below. This method is based on the cleavage of a quenched fluorogenic peptide substrate.
MMP-12 Inhibition Assay (Fluorometric)
1. Materials and Reagents:
-
Recombinant human MMP-12 (active form)
-
MMP-12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Known MMP-12 inhibitor (e.g., GM 6001) as a positive control
-
This compound and other test compounds
-
96-well black microplates
-
Fluorometric microplate reader with excitation/emission wavelengths of 328/420 nm
2. Assay Procedure:
-
Reagent Preparation: Prepare a stock solution of the MMP-12 enzyme in assay buffer. Dilute the fluorogenic substrate and test compounds to their final desired concentrations in assay buffer.
-
Assay Setup: In a 96-well microplate, add 20 µL of the test compound solution at various concentrations. For control wells, add 20 µL of assay buffer (enzyme activity control) or a known inhibitor (inhibition control).
-
Enzyme Addition: Add 20 µL of the diluted MMP-12 enzyme solution to all wells except for the blank (substrate control) wells.
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow for the interaction between the enzyme and the inhibitors.
-
Reaction Initiation: Add 10 µL of the MMP-12 fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 328 nm, Emission: 420 nm) at 1-minute intervals for 10-20 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Disclaimer: The inhibitory activity of this compound against MMP-12 is putative and based on structural analogy. The experimental protocol provided is a general guideline and may require optimization for specific laboratory conditions and reagents.
References
- 1. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stictamides A-C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(4-hydroxyphenyl)pentanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 5-(4-hydroxyphenyl)pentanoic acid (CAS No. 4654-08-4), safeguarding both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Safety data sheets (SDS) indicate that this compound can cause skin, eye, and respiratory irritation.[1][2] Therefore, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or apron.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[3]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved waste disposal contractor.[1][2][5] This ensures compliance with local, state, and federal regulations.
1. Waste Collection and Storage:
- Collect waste this compound, including any contaminated materials (e.g., paper towels, weighing boats), in a designated and clearly labeled waste container.
- The container should be made of a compatible material, be sealable, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]
- Ensure the waste container is properly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
2. Accidental Spill Cleanup:
- In the event of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation.[3][5] Do not use compressed air for cleaning.[3]
- Place the collected material into a labeled hazardous waste container.[3][5]
- For larger spills, evacuate the area and contact your institution's EHS or emergency response team.[3][5]
- Prevent the spilled material from entering drains, sewers, or waterways.[3][5]
3. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS-approved waste management vendor.
- Do not dispose of this compound down the drain or in the regular trash. While some non-hazardous corrosive wastes can be neutralized and drain-disposed, this should only be done after a thorough hazard assessment and in accordance with institutional policies.[6] Given the irritation hazards of this compound, professional waste disposal is the most prudent course of action.
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes in a standard laboratory setting. The standard and recommended procedure is collection and disposal via a licensed contractor.
Quantitative Data
No specific quantitative data, such as concentration limits for different disposal routes, are available in the reviewed safety data sheets for this compound. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration thresholds for this type of compound.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
